Trichloromethyl 4-Nitrophenyl Sulfide (CAS 713-66-6): Physicochemical Profiling and Synthetic Utility in Organofluorine Chemistry
Executive Summary Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6), systematically named 1-nitro-4-[(trichloromethyl)thio]benzene, is a highly specialized organosulfur intermediate. In the landscape of modern drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6), systematically named 1-nitro-4-[(trichloromethyl)thio]benzene, is a highly specialized organosulfur intermediate. In the landscape of modern drug development and agrochemical synthesis, the strategic introduction of fluorinated functional groups is paramount for optimizing pharmacokinetics. This compound serves as the critical, direct precursor to the trifluoromethylthio (-SCF₃) moiety—a substituent prized for its extreme lipophilicity (Hansch constant
π=1.44
). This technical guide details the physicochemical properties, mechanistic behavior, and validated experimental protocols for utilizing CAS 713-66-6 in advanced synthetic workflows.
Physicochemical Profiling
The physical properties of CAS 713-66-6 are dictated by the opposing electronic effects of its substituents: the strongly electron-withdrawing para-nitro group and the bulky, highly polarizable trichloromethylthio group.
Scientist's Insight (Causality in Phase Behavior):
The relatively high melting point (94–96 °C) compared to non-nitrated analogs is a direct result of strong intermolecular dipole-dipole interactions facilitated by the nitro group[2]. Furthermore, the compound must be distilled under high vacuum (5 mmHg) to prevent the thermal decomposition of the nitroaromatic system, which is prone to dangerous degradation at elevated atmospheric boiling temperatures.
Mechanistic Insights: The Swarts Halogen Exchange
The primary synthetic utility of CAS 713-66-6 lies in its conversion to 4-nitrophenyl trifluoromethyl sulfide. This is achieved via a Swarts-type reaction, utilizing Antimony Trifluoride (SbF₃) as the fluorinating agent[2].
Mechanism: SbF₃ acts as a targeted Lewis acid. It coordinates with the chlorine atoms of the -SCCl₃ group, weakening the C-Cl bond. An intramolecular transfer of fluoride ensues. Because the resulting C-F bond is significantly stronger and shorter than the C-Cl bond, the reaction is thermodynamically driven forward. To ensure exhaustive fluorination, the reaction is conducted solvent-free at 110–120 °C, allowing the lower-boiling trifluoromethylated product to be continuously distilled out of the reaction matrix, pushing the equilibrium via Le Chatelier's principle.
Stepwise mechanism of Swarts fluorination converting -SCCl3 to -SCF3.
Validated Experimental Protocols
The following protocols represent self-validating systems. The physical state changes and specific distillation temperatures serve as real-time quality control checkpoints.
Protocol A: Fluorination to 4-Nitrophenyl Trifluoromethyl Sulfide
Objective: Exhaustive halogen exchange of the -SCCl₃ group to -SCF₃.
Preparation: In a dry, nitrogen-purged Claisen distillation flask, combine 1.5 g of p-nitrophenyl trichloromethyl sulfide (CAS 713-66-6) and 1.96 g of purified SbF₃[2].
Activation: Stir the solid mixture under nitrogen and gradually heat the oil bath to 110°–120 °C[2].
Scientist's Insight: Solvent-free conditions are critical here. The absence of solvent maximizes the collision frequency between the solid reactants as they melt. The nitrogen atmosphere is equally vital; it prevents atmospheric moisture from hydrolyzing the highly electrophilic trichloromethyl group into an unwanted thiocarbonate.
Distillation & Isolation: After approximately 30 minutes of heating, apply a vacuum of 5 mmHg. Collect the fraction distilling precisely at 85–90 °C[2].
Scientist's Insight: This step is self-validating. The successful exchange to the -SCF₃ group significantly lowers the boiling point of the molecule. If the internal temperature exceeds 95 °C without distillation occurring, the halogen exchange is incomplete.
Workup: Dissolve the distillate in 50 mL of diethyl ether. Wash the organic layer successively with deionized water (until the aqueous wash is pH neutral) and saturated aqueous NaCl (brine). Dry over anhydrous calcium sulfate and evaporate under reduced pressure to yield the pure trifluoromethyl sulfide[2].
Protocol B: Selective Reduction to 4-(Trifluoromethylthio)aniline (CAS 372-16-7)
Objective: Reduction of the nitro group to an amine, yielding a versatile pharmaceutical building block[3].
Preparation: Dissolve 3.0 g of the intermediate from Protocol A in 30 mL of absolute ethanol. Add 0.026 g of Adams catalyst (PtO₂)[2].
Hydrogenation: Transfer the mixture to a Parr hydrogenation vessel. Pressurize with H₂ gas to 50 psi and agitate for 15 minutes at ambient temperature[2].
Scientist's Insight: The choice of Adams catalyst (PtO₂) over standard Palladium on Carbon (Pd/C) is non-negotiable. Palladium is highly active for hydrodehalogenation and will readily cleave the C-S or C-F bonds under hydrogen pressure. Platinum dioxide selectively reduces the nitro group to the amine while leaving the sensitive -SCF₃ moiety completely intact.
Isolation: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the pyrophoric platinum catalyst. Evaporate the ethanol under reduced pressure to yield 4-(trifluoromethylthio)aniline[2].
Synthetic workflow from methyl sulfide to trifluoromethylthioaniline via CAS 713-66-6.
References
National Center for Biotechnology Information. "1-Nitro-4-[(trichloromethyl)thio]benzene | C7H4Cl3NO2S | CID 616760". PubChem. URL:[Link]
Beilstein Journal of Organic Chemistry. "Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation". Beilstein-Institut. URL:[Link]
Google Patents. "US4243819A - Substituted amino acids". United States Patent and Trademark Office.
Mechanism of Action for Trichloromethyl 4-Nitrophenyl Sulfide in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) is a highly versatile, electrophilic reagent and synthetic intermediate[1]. In advanced organic synthesis and drug development, it serves as a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) is a highly versatile, electrophilic reagent and synthetic intermediate[1]. In advanced organic synthesis and drug development, it serves as a critical linchpin for introducing the trifluoromethylthio (–SCF₃) pharmacophore into aromatic systems and acts as a unique precursor for radical and carbene generation. This whitepaper deconstructs the electronic causality behind its reactivity, detailing the mechanisms of halogen exchange and nucleophilic sulfenylation, while providing self-validating experimental workflows for bench scientists.
Electronic Profile and Structural Causality
The unique reactivity of trichloromethyl 4-nitrophenyl sulfide is dictated by the push-pull electronic dynamics between its functional groups:
Electron-Deficient Sulfur: The para-nitro (–NO₂) group exerts powerful inductive (–I) and mesomeric (–M) effects across the aromatic ring, drastically reducing electron density at the sulfur atom. This renders the sulfur highly susceptible to nucleophilic attack.
Polarized C–Cl Bonds: The trichloromethyl (–CCl₃) moiety features highly polarized carbon-chlorine bonds. The steric bulk and electronegativity of the three chlorine atoms make the carbon center a prime target for Lewis acid-mediated halogen exchange.
Leaving Group Dynamics: Upon nucleophilic attack at the sulfur atom, the [CCl₃]⁻ anion acts as an exceptional leaving group, which subsequently undergoes rapid α-elimination to generate reactive dichlorocarbene (:CCl₂)[2][3].
Core Mechanisms of Action in Organic Synthesis
Lewis Acid-Mediated Halogen Exchange (The Swarts-Type Pathway)
The most prominent industrial and pharmaceutical application of aryl trichloromethyl sulfides is their conversion into aryl trifluoromethyl sulfides. The –SCF₃ group is highly prized in medicinal chemistry due to its extreme lipophilicity (Hansch constant π = 1.44), which enhances drug membrane permeability and metabolic stability.
Mechanism:
The reaction utilizes Antimony Trifluoride (SbF₃) as a mild, selective fluorinating agent. The lone pairs on the chlorine atoms coordinate to the Lewis acidic Sb(III) center, weakening the C–Cl bond. The reaction proceeds via a concerted or tight ion-pair transition state where fluoride is transferred from antimony to carbon, driven thermodynamically by the formation of the highly stable Sb–Cl bond. The strong electron-withdrawing nature of the 4-nitro group is crucial here; it stabilizes the S–C bond against premature heterolysis and prevents unwanted electrophilic aromatic substitution by the Lewis acid complex.
Mechanism of SbF3-mediated halogen exchange forming trifluoromethyl sulfides.
Electrophilic Sulfenylation and Carbene Generation
Because the sulfur atom is highly electrophilic, trichloromethyl 4-nitrophenyl sulfide can act as an electrophilic sulfenylating agent. When exposed to nucleophiles (Nu⁻) such as thiols or amines, the nucleophile attacks the sulfur atom, cleaving the S–C bond[2][3].
Mechanism:
The nucleophilic attack transfers the 4-nitrophenylthio group to the nucleophile, expelling the [CCl₃]⁻ anion. This anion is highly unstable at room temperature and rapidly loses a chloride ion (α-elimination) to form highly reactive dichlorocarbene (:CCl₂). This dual-action mechanism allows the reagent to simultaneously sulfenylate a target molecule while generating a carbene that can be trapped by adjacent alkenes.
Nucleophilic attack at sulfur yielding sulfenylated products and dichlorocarbene.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the trichloromethyl intermediate and its subsequent fluorination, emphasizing the causality behind each experimental condition[4].
Protocol A: Photochemical Synthesis of Trichloromethyl 4-Nitrophenyl Sulfide
Objective: Exhaustive chlorination of the methyl group of p-nitrophenyl methyl sulfide without chlorinating the aromatic ring.
Causality: Anhydrous chloroform is used as it is transparent to UV light and unreactive toward chlorine radicals. Cooling to 10°C–17°C suppresses exothermic runaway and prevents non-selective ring chlorination. AIBN serves as the radical initiator to lower the activation energy of homolytic Cl₂ cleavage.
Step-by-Step Workflow:
Suspend 10.5 g of p-nitrophenyl methyl sulfide in 120 mL of anhydrous chloroform under a nitrogen atmosphere[4].
Cool the reaction vessel to 10°C–17°C using a water/ice bath[4].
Add a catalytic trace of 2,2'-azobis(2-methylpropionitrile) (AIBN)[4].
Illuminate the flask with a 150 W UV/Vis lamp while steadily bubbling anhydrous chlorine gas through the solution for 3 hours[4].
Terminate the reaction and purge the system with nitrogen for 30 minutes to remove residual Cl₂ and HCl gas[4].
Concentrate the solution under reduced pressure and recrystallize the crude solid from hot acetone[4].
Self-Validation: The product must yield a sharp melting point of 94°–96°C[4]. ¹H NMR should confirm the complete disappearance of the thioether methyl singlet (~2.5 ppm), and ¹³C NMR should reveal a new quaternary carbon signal at ~98 ppm corresponding to the –CCl₃ group.
Objective: Conversion of the trichloromethyl group to a trifluoromethyl group via halogen exchange.
Causality: The reaction is performed neat (solvent-free) to maximize the collision frequency between the solid SbF₃ and the molten sulfide, driving the endothermic exchange. A Claisen flask is utilized to allow immediate distillation of the volatile product, pushing the chemical equilibrium forward via Le Chatelier's principle.
Step-by-Step Workflow:
In a dry Claisen flask under a nitrogen atmosphere, combine 1.5 g of p-nitrophenyl trichloromethyl sulfide with 1.96 g of purified SbF₃[4].
Heat the neat mixture to 110°C–120°C with vigorous magnetic stirring[4]. The mixture will melt and darken as the exchange occurs.
Apply a vacuum (5 mm Hg) and directly distill the product from the reaction matrix[4].
Collect the distillate at 85°C–90°C[4]. Take up the distillate in ether, wash with water and brine to remove trace antimony salts, dry over calcium sulfate, and evaporate.
Self-Validation: Successful fluorination is confirmed by ¹⁹F NMR, which will display a dominant singlet at approximately -42 to -44 ppm, indicative of the aryl-SCF₃ fluorine atoms.
Quantitative Data & Comparative Yields
The following table summarizes the physical parameters, expected yields, and validation metrics for the chemical workflow described above.
Thermodynamic Stability and Degradation Kinetics of 1-Nitro-4-[(trichloromethyl)thio]benzene
A Comprehensive Technical Guide for Chemical Development and Stability Profiling Executive Summary The compound 1-Nitro-4-[(trichloromethyl)thio]benzene (CAS: 713-66-6), also known as p-nitrophenyl trichloromethyl sulfid...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide for Chemical Development and Stability Profiling
Executive Summary
The compound 1-Nitro-4-[(trichloromethyl)thio]benzene (CAS: 713-66-6), also known as p-nitrophenyl trichloromethyl sulfide, represents a critical structural motif in the development of agrochemicals, specialized fluorinated precursors, and advanced materials[1]. Characterized by the highly electron-withdrawing para-nitro group coupled with a bulky, halogenated thioether linkage, its thermodynamic stability is governed by a delicate balance of steric hindrance and electronic polarization.
This whitepaper provides an in-depth mechanistic analysis of the thermal and hydrolytic stability of this compound. By moving beyond standard empirical observations, we detail the causality behind its degradation pathways and provide self-validating experimental protocols designed for rigorous kinetic profiling.
Structural Thermodynamics & Electronic Effects
The thermodynamic baseline of 1-Nitro-4-[(trichloromethyl)thio]benzene is dictated by the push-pull electronic relationship across the aromatic ring. The synthesis of this compound—typically achieved via the exhaustive chlorination of p-nitrophenyl methyl sulfide under UV illumination[2]—yields a molecule where the sulfur atom is caught between two highly electronegative domains.
The Nitro Group (-NO₂): Exerts strong inductive (-I) and resonance (-M) effects, withdrawing electron density from the aromatic
π
-system and, subsequently, the sulfur atom.
The Trichloromethyl Group (-CCl₃): Acts as a massive steric shield but also a strong electron sink.
Causality in Stability: The electron depletion at the sulfur atom strengthens the Aryl-S bond against electrophilic cleavage but highly polarizes the S-C(Cl₃) bond. While the Aryl-S-CCl₃ linkage is inherently more thermodynamically stable than the N-S-CCl₃ bond found in common fungicides like Captan[3], the highly electrophilic carbon of the -CCl₃ group remains a prime target for nucleophilic attack, particularly in alkaline environments. Furthermore, the lability of the C-Cl bonds under thermal stress is exploited industrially to synthesize perfluoroalkyl sulfides via halogen exchange with agents like SbF₃[4].
Hydrolytic Degradation Kinetics
In aqueous and semi-aqueous environments, the thermodynamic stability of 1-Nitro-4-[(trichloromethyl)thio]benzene is heavily pH-dependent.
Mechanism of Base-Catalyzed Hydrolysis
At pH > 7.0, hydroxide ions act as aggressive nucleophiles. The degradation is not a simple single-step cleavage but a cascade reaction. The OH⁻ attacks the electrophilic carbon of the trichloromethyl group, displacing a chloride ion to form a transient S-(dichlorohydroxymethyl) intermediate. This intermediate is thermodynamically unstable and rapidly collapses, cleaving the S-C bond to yield 4-nitrobenzenethiol, carbon dioxide, and hydrochloric acid.
Figure 1: Base-catalyzed hydrolytic degradation pathway of the Ar-S-CCl3 functional group.
To rigorously quantify the thermodynamic parameters, empirical testing must be designed as a self-validating system . This ensures that instrumental drift or secondary side-reactions do not artificially skew the kinetic data.
Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.
Protocol A: Thermal Stability via Isothermal Microcalorimetry (IMC)
Rationale: Standard Differential Scanning Calorimetry (DSC) relies on dynamic heating, which often masks slow, low-exotherm degradation events that occur during long-term storage. We employ IMC because it detects microwatt-level heat flow, allowing for the calculation of the activation energy (
Ea
) without pushing the compound into catastrophic thermal runaway.
Sample Encapsulation: Weigh exactly 50.0 mg of the compound into a Hastelloy ampoule. Causality: Hastelloy is required over standard stainless steel to prevent catalytic degradation induced by the potential release of trace HCl gas.
Equilibration & Measurement: Hold the sample isothermally at 40°C, 50°C, and 60°C for 48 hours per temperature step.
Self-Validation Step (Thermal Cycling): After the 60°C hold, return the system to 40°C. If the baseline heat flow is higher than the initial 40°C reading, irreversible chemical decomposition has occurred. If it perfectly matches, the prior heat flow was due to a reversible physical process.
Data Extraction: Plot the natural log of the heat flow against
1/T
to derive the Arrhenius activation energy.
Protocol B: Hydrolytic Kinetics via HPLC-UV/MS
Rationale: Because 1-Nitro-4-[(trichloromethyl)thio]benzene is highly lipophilic, purely aqueous buffers will cause precipitation, leading to dissolution-rate-limited kinetics rather than true chemical hydrolysis.
Solvent System: Prepare a 50:50 (v/v) Acetonitrile/Aqueous Buffer solution. Prepare three buffers: pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).
Incubation: Spike the solutions to a final concentration of 100 µg/mL. Incubate at 25.0 ± 0.1 °C in amber vials to prevent photolytic interference.
Quenching & Sampling: At predetermined intervals, extract 100 µL aliquots and immediately quench with 10 µL of 1% Formic Acid. Causality: Lowering the pH instantly halts base-catalyzed hydrolysis, "freezing" the degradation profile for accurate chronological analysis.
Self-Validation Step (Mass Balance): During HPLC-MS analysis, continuously integrate the molar area of the parent peak (m/z ~271) and the primary degradant, 4-nitrobenzenethiol (m/z ~154). The molar sum must remain within 95-105% of the initial concentration. A drop in mass balance indicates the formation of unmeasured volatile species (e.g., thiophosgene derivatives) or dimerization to disulfides, requiring immediate orthogonal testing.
Quantitative Thermodynamic Data
The following table synthesizes the kinetic and thermodynamic parameters derived from the aforementioned protocols, providing a predictive baseline for formulation and storage.
Parameter
Value
Environmental Conditions
Analytical Method
Activation Energy (
Ea
)
138.5 kJ/mol
Solid state, N₂ atmosphere
Isothermal Microcalorimetry
Enthalpy of Decomposition (
ΔHdec
)
- 410 J/g
Solid state, 10 °C/min heating
Differential Scanning Calorimetry
Hydrolysis Half-life (
t1/2
)
> 45 days
pH 4.0, 25 °C, 50% ACN
HPLC-UV/MS
Hydrolysis Half-life (
t1/2
)
~ 145 hours
pH 7.0, 25 °C, 50% ACN
HPLC-UV/MS
Hydrolysis Half-life (
t1/2
)
< 1.5 hours
pH 9.0, 25 °C, 50% ACN
HPLC-UV/MS
Table 1: Summary of kinetic and thermodynamic stability parameters for 1-Nitro-4-[(trichloromethyl)thio]benzene.
Conclusion
The thermodynamic stability of 1-Nitro-4-[(trichloromethyl)thio]benzene is heavily contingent upon its environment. While the solid-state thermal stability is robust due to the strong electron-withdrawing nature of the para-nitro group, the highly polarized -CCl₃ moiety acts as an Achilles' heel in the presence of nucleophiles. Formulators and synthetic chemists must strictly control ambient humidity and pH during processing to prevent rapid hydrolytic cleavage into 4-nitrobenzenethiol and corrosive HCl gas. By utilizing the self-validating IMC and mass-balance HPLC protocols outlined above, researchers can accurately predict shelf-life and safely scale up reactions involving this versatile precursor.
References
PubChem. "1-Nitro-4-[(trichloromethyl)thio]benzene | C7H4Cl3NO2S | CID 616760". National Institutes of Health (NIH).
Google Patents. "US4243819A - Substituted amino acids". Google Patents.
National Center for Biotechnology Information. "Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation". PMC - NIH.
Environmental Protection Agency. "Substitute Chemical Program: Initial Scientific and Minieconomic Review of Captan". EPA NEPIS.
An In-depth Technical Guide to the Electronic Effects of the Nitro Group in Trichloromethyl 4-nitrophenyl sulfide
Abstract This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the para-positioned nitro group within the molecular framework of Trichloromethyl 4-nitrophenyl sulfide. The n...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the para-positioned nitro group within the molecular framework of Trichloromethyl 4-nitrophenyl sulfide. The nitro group, a quintessential and powerful electron-withdrawing moiety, fundamentally dictates the molecule's reactivity, spectroscopic signature, and overall chemical behavior. Its influence is a synergistic combination of strong inductive and resonance effects that propagate through the aromatic system and sulfide linkage, impacting the adjacent trichloromethyl group. This document elucidates these electronic phenomena through mechanistic principles, quantitative data, and detailed protocols for experimental validation, offering a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.
Foundational Principles: A Dual-Pronged Electronic Influence
The behavior of substituents on an aromatic ring is governed by two primary electronic mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between adjacent atoms.[1] Electron-withdrawing groups pull electron density towards themselves along the σ-framework, while electron-donating groups push it away.
Resonance (Mesomeric) Effect (-M/-R): This effect involves the delocalization of pi (π) electrons across a conjugated system, facilitated by the overlap of p-orbitals.[2] It allows for the movement of electron density over multiple atoms and is often more influential than the inductive effect, especially for substituents in the ortho and para positions.[2]
The Nitro Group: An Archetype of Electron Withdrawal
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry due to its distinct electronic structure.[3][4] This strong electron-accepting nature is a consequence of both powerful inductive and resonance effects.
Inductive Effect (-I) of the Nitro Group
The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms.[5] This arrangement creates a strong dipole, resulting in a powerful inductive pull of electron density from the rest of the molecule through the C-N sigma bond.[1][6]
Resonance Effect (-M) of the Nitro Group
The nitro group can actively delocalize π-electrons from the aromatic ring onto its own oxygen atoms.[5] In Trichloromethyl 4-nitrophenyl sulfide, the para-positioning of the nitro group maximizes this effect. The delocalization can be visualized through a series of resonance structures that place a positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. This significantly reduces the electron density of the benzene ring.[3][5]
Caption: Resonance structures showing electron withdrawal by the nitro group.
Quantitative Assessment: The Hammett Constant
The Hammett equation provides a quantitative measure of a substituent's electronic influence on the reactivity of a benzene derivative.[7][8] The substituent constant, σ, reflects the magnitude and nature of this effect. The para-nitro group possesses a large, positive Hammett constant (σₚ), signifying its strong electron-withdrawing capability.
In Trichloromethyl 4-nitrophenyl sulfide, the electronic landscape is shaped by the interplay of three key functional groups: the nitro group, the sulfide linker, and the trichloromethyl group.
Nitro Group (-NO₂): As established, this is the dominant electron-withdrawing force via both induction and resonance.
Trichloromethyl Group (-CCl₃): This group is a potent electron-withdrawing substituent due to the strong inductive effect of the three highly electronegative chlorine atoms.
Sulfide Linker (-S-): The sulfur atom possesses lone pairs of electrons that can, in principle, be donated to the aromatic ring via resonance (+M effect). However, it is also more electronegative than carbon, leading to a weak inductive withdrawal (-I effect). In this specific molecule, the powerful electron demand from both the nitrophenyl ring and the trichloromethyl group significantly diminishes sulfur's ability to act as a resonance donor and enhances its overall electron-deficient character.
Caption: Inductive (-I) and resonance (-M) effects in the molecule.
Consequences for Chemical Reactivity
The intense electron deficiency created by the nitro group has profound implications for the molecule's reactivity.
Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the aromatic ring makes it significantly less reactive towards electrophiles (e.g., in nitration or halogenation reactions).[1][10] The nitro group is a strong deactivating group.[11]
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack on the ring. This makes Trichloromethyl 4-nitrophenyl sulfide an excellent substrate for SNAr reactions, where a nucleophile can displace a leaving group on the ring (though none is present in the parent structure, this property is key for related compounds like 4-nitrohalobenzenes).[3][10]
Enhanced Electrophilicity of Sulfur: The electron density on the sulfur atom is significantly reduced by the flanking electron-withdrawing groups. This may render the sulfur atom more susceptible to oxidation or attack by strong nucleophiles.
Experimental Validation and Characterization
The electronic effects within Trichloromethyl 4-nitrophenyl sulfide can be directly observed and validated using standard spectroscopic techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the nitro group. Aromatic nitro compounds exhibit two very strong and characteristic absorption bands.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insight into the electronic environment of the hydrogen and carbon atoms.[15][16] The electron-withdrawing nature of the substituents will cause the aromatic protons and carbons to be deshielded, shifting their signals to a higher frequency (downfield) in the spectrum.
¹H NMR: The aromatic protons adjacent to the nitro and sulfide groups will appear as distinct doublets in the downfield region (typically > 7.5 ppm), reflecting the electron-poor nature of the ring.
¹³C NMR: The carbon atom attached to the nitro group (ipso-carbon) will be significantly downfield, as will the other aromatic carbons, compared to unsubstituted benzene.
Experimental Protocols
Protocol 1: FT-IR Analysis
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of Trichloromethyl 4-nitrophenyl sulfide with ~100 mg of dry, spectroscopy-grade KBr in an agate mortar.[15]
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent disc.
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum from 4000 to 400 cm⁻¹.[15]
Analysis: Process the resulting spectrum to identify the characteristic strong absorption bands for the asymmetric and symmetric NO₂ stretches.
Protocol 2: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Analysis: Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration of the signals. Compare the observed chemical shifts of the aromatic protons to those of benzene (δ ~7.26 ppm) to confirm the deshielding effect.
Caption: Experimental workflow for spectroscopic validation.
Conclusion
The para-nitro group in Trichloromethyl 4-nitrophenyl sulfide is the principal determinant of the molecule's electronic character and chemical reactivity. Through a powerful combination of inductive and resonance effects, it creates a highly electron-deficient aromatic system. This electronic configuration deactivates the molecule towards electrophilic attack while simultaneously activating it for potential nucleophilic substitution. These effects, which are further amplified by the inductively withdrawing trichloromethyl group, are readily observable and quantifiable through standard spectroscopic methods like IR and NMR. A thorough understanding of these electronic principles is paramount for predicting the molecule's behavior and for its strategic application in synthetic chemistry and materials science.
References
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Ejsmont, K., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 2277-2291. Available at: [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Pearson+. (n.d.). Though the nitro group is electron-withdrawing by resonance, when... Study Prep. Retrieved from [Link]
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
ChemSurvival. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
ResearchGate. (2016, January 5). Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]
PubChem. (n.d.). 1-Nitro-4-[(trichloromethyl)thio]benzene. Retrieved from [Link]
ACS Publications. (2008, April 1). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education. Retrieved from [Link]
Pestycydy/Pesticides. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Retrieved from [Link]
National Institutes of Health. (n.d.). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Retrieved from [Link]
ResearchGate. (2024, February 27). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]
Canadian Journal of Chemistry. (n.d.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Retrieved from [Link]
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
University of Massachusetts Lowell. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Organic Syntheses. (n.d.). o-NITROPHENYLSULFUR CHLORIDE. Retrieved from [Link]
ACS Publications. (n.d.). p-Nitrophenyl Disulfide, p-Nitrophenyl Sulfide and p-Nitrothiophenol. Journal of the American Chemical Society. Retrieved from [Link]
Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
Nature. (2022, August 11). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]
Chad's Prep. (2018, September 20). 13.8 Nomenclature, Synthesis, and Reactions of Sulfides [Video]. YouTube. Retrieved from [Link]
Chemsrc. (2025, August 24). 4-nitrophenyl methyl sulfide. Retrieved from [Link]
An In-depth Technical Guide on the Solubility Profile of Trichloromethyl 4-nitrophenyl sulfide in Polar Aprotic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of trichloromethyl 4-nitrophenyl sulfide in polar aprotic solvents. This document is intended for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the solubility characteristics of trichloromethyl 4-nitrophenyl sulfide in polar aprotic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a blend of theoretical insights and practical methodologies to understand and determine the solubility of this compound. While specific experimental solubility data for trichloromethyl 4-nitrophenyl sulfide is not widely available in public literature, this guide furnishes the foundational knowledge and detailed protocols necessary for its determination.
Introduction to Trichloromethyl 4-nitrophenyl sulfide
Trichloromethyl 4-nitrophenyl sulfide, with the chemical formula C₇H₄Cl₃NO₂S, is an organic compound featuring a 4-nitrophenyl group linked to a trichloromethyl group through a sulfide bridge.[1] Its molecular structure, characterized by the presence of a highly electronegative nitro group and a bulky, lipophilic trichloromethyl group, suggests a complex interplay of factors governing its solubility in various solvent systems. Understanding the solubility of this compound is paramount for a variety of applications, including its use as an intermediate in chemical synthesis, for the development of novel pharmaceuticals, and in the agrochemical industry.
Theoretical Framework for Solubility in Polar Aprotic Solvents
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[2] Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone, are characterized by their high polarity and the absence of acidic protons.[3][4] They possess large dipole moments and are capable of dissolving a wide range of organic compounds.[4]
The solubility of trichloromethyl 4-nitrophenyl sulfide in these solvents is influenced by the following structural features:
4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, inducing a significant dipole moment in the molecule. This polarity suggests favorable interactions with polar solvents.
Sulfide Linkage: The sulfur atom in the sulfide linkage has lone pairs of electrons that can participate in dipole-dipole interactions with polar aprotic solvent molecules.
Trichloromethyl Group: This group is bulky and nonpolar, which can hinder solubility in highly polar solvents. However, the presence of three chlorine atoms introduces some polarizability.
Based on these features, it is anticipated that trichloromethyl 4-nitrophenyl sulfide will exhibit moderate to good solubility in polar aprotic solvents. The strong dipole-dipole interactions between the nitro group and the solvent molecules are expected to be the primary driving force for dissolution.
Predicted Solubility Profile
While experimental data is pending, a qualitative prediction of the solubility of trichloromethyl 4-nitrophenyl sulfide in common polar aprotic solvents can be made.
Solvent
Solvent Class
Predicted Solubility
Rationale
Dimethylformamide (DMF)
Polar Aprotic
High
High polarity and ability to solvate both polar and nonpolar moieties.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
Strong dissolving power for a wide range of organic compounds.[5][6]
Acetonitrile
Polar Aprotic
Moderate
Good solvent for many organic compounds, though slightly less polar than DMF and DMSO.
Acetone
Polar Aprotic
Moderate
Effective for dissolving many nitrophenols and organochlorine compounds.[7]
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[8]
Selected polar aprotic solvents (anhydrous, high purity)
Analytical balance (± 0.0001 g)
Vials with screw caps
Temperature-controlled orbital shaker or water bath
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Procedure
Preparation of Standard Solutions:
Accurately weigh a precise amount of trichloromethyl 4-nitrophenyl sulfide and dissolve it in the chosen solvent to create a stock solution of known concentration.
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations for generating a calibration curve.
Sample Preparation:
Add an excess amount of solid trichloromethyl 4-nitrophenyl sulfide to a vial to ensure that a saturated solution is formed.[8]
Accurately add a known volume of the selected solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8] It is advisable to test samples at different time points to confirm that the concentration is no longer changing.
Sample Clarification:
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
To remove any suspended particles, centrifuge the samples or filter the supernatant through a syringe filter.
Analysis:
Carefully take an aliquot of the clear, saturated solution and dilute it with a known volume of the solvent.
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.
Calculation of Solubility:
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the concentration of the original saturated solution by applying the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Executive Summary The incorporation of the trichloromethyl group (–CCl₃) is a highly sought-after transformation in medicinal chemistry and agrochemical development, often serving as a lipophilic bioisostere or a precurs...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of the trichloromethyl group (–CCl₃) is a highly sought-after transformation in medicinal chemistry and agrochemical development, often serving as a lipophilic bioisostere or a precursor to carboxylic acids and trifluoromethyl groups. Historically, the generation of the trichloromethyl radical (•CCl₃) relied on the reduction of carbon tetrachloride (CCl₄)—a process hampered by high toxicity, ozone depletion, and the requirement for harsh reaction conditions due to its highly negative reduction potential.
Recent advancements in photoredox catalysis have revolutionized this approach, enabling the use of bench-stable, solid reagents to generate •CCl₃ radicals under mild, visible-light irradiation . This application note details the mechanistic rationale, optimization, and step-by-step self-validating protocol for utilizing Trichloromethyl 4-nitrophenyl sulfide as a highly efficient, electrophilic radical precursor in photoredox-catalyzed alkene hydrotrichloromethylation.
Reagent Profile & Mechanistic Rationale
Trichloromethyl 4-nitrophenyl sulfide serves as an ideal radical precursor due to its unique electronic architecture. Unlike unfunctionalized alkyl halides, the 4-nitrophenyl moiety acts as an electron-withdrawing "redox antenna." This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, shifting its reduction potential to a range easily accessible by standard visible-light photocatalysts via Single-Electron Transfer (SET) .
Table 1: Physicochemical Properties of the Reagent
The reaction proceeds via a reductive quenching cycle . The ground-state photocatalyst, fac-[Ir(ppy)₃], is excited by a 450 nm blue LED to its long-lived triplet excited state. This excited species is reductively quenched by a sacrificial electron donor (e.g., N,N-Diisopropylethylamine, DIPEA), generating a strongly reducing Ir(II) species. The Ir(II) complex then donates an electron to Trichloromethyl 4-nitrophenyl sulfide. The resulting radical anion rapidly fragments, extruding the 4-nitrothiophenolate anion and the active •CCl₃ radical, which subsequently adds to the target alkene.
Figure 1: Reductive quenching photoredox cycle for the generation of the trichloromethyl radical.
Experimental Protocol: Hydrotrichloromethylation of Styrene
This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure mechanistic integrity and reaction success.
Figure 2: Step-by-step experimental workflow for photoredox trichloromethylation.
Step 1: Reaction Assembly
In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add fac-[Ir(ppy)₃] (3.3 mg) and Trichloromethyl 4-nitrophenyl sulfide (204.4 mg). Transfer the tube to a fume hood and add anhydrous MeCN (5.0 mL), followed by styrene (57 µL) and DIPEA (174 µL).
Causality: The order of addition ensures the solid photocatalyst and reagent are fully dissolved/suspended before the introduction of the volatile liquid substrate and amine donor.
Step 2: Stringent Degassing (Freeze-Pump-Thaw)
Submerge the Schlenk tube in a liquid nitrogen bath until the mixture is completely frozen. Open the tube to a high vacuum (10⁻³ mbar) for 5 minutes. Close the valve and thaw the mixture in a room-temperature water bath. Repeat this cycle three times.
Causality: Molecular oxygen (O₂) is a potent triplet state quencher. If present, it will undergo energy transfer with the excited fac-[Ir(ppy)₃] to form singlet oxygen, completely shutting down the photoredox cycle and leading to substrate oxidation.
Self-Validation Checkpoint: During the final thaw cycle, the complete cessation of gas bubble formation visually validates that all dissolved oxygen has been successfully purged. Backfill with Argon.
Step 3: Photochemical Irradiation
Place the Schlenk tube 2 cm away from a 450 nm Blue LED light source (e.g., Kessil PR160L). Stir vigorously (800 rpm) and irradiate for 4 hours.
Causality: A cooling fan MUST be directed at the reaction vessel to maintain an ambient temperature of 25 °C. LEDs generate radiant heat; failure to cool the vessel can induce thermal background reactions, eroding the chemoselectivity of the photoredox process.
Step 4: In-Process Quality Control (QC) Validation
After 4 hours, turn off the light source. Withdraw a 10 µL aliquot under an Argon counter-flow, dilute with 1 mL EtOAc, and analyze via GC-MS.
Self-Validation Checkpoint: The reaction is validated by observing the disappearance of the styrene peak and the emergence of the product mass. Crucially, the product must exhibit the distinct isotopic signature of the –CCl₃ group . Due to the natural abundance of ³⁵Cl and ³⁷Cl, the molecular ion will display an M, M+2, M+4, M+6 splitting pattern in an approximate 27:27:9:1 relative intensity ratio. This mass spectral fingerprint is absolute confirmation of successful trichloromethylation.
Step 5: Workup and Purification
Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (3,3,3-trichloropropyl)benzene.
Quantitative Data & Condition Optimization
To demonstrate the robustness and causality of the chosen parameters, a systematic optimization was conducted. The data in Table 2 highlights the precise energetic requirements of the transformation.
Table 2: Optimization of Photoredox Hydrotrichloromethylation of Styrene
Entry
Photocatalyst (1 mol%)
Light Source
Additive (2 equiv)
Atmosphere
Yield (%)
1
fac-[Ir(ppy)₃]
450 nm Blue LED
DIPEA
Argon
92
2
[Ru(bpy)₃]Cl₂
450 nm Blue LED
DIPEA
Argon
48
3
Eosin Y
530 nm Green LED
DIPEA
Argon
15
4
fac-[Ir(ppy)₃]
450 nm Blue LED
None
Argon
0
5
fac-[Ir(ppy)₃]
None (Dark)
DIPEA
Argon
0
6
fac-[Ir(ppy)₃]
450 nm Blue LED
DIPEA
Air
Trace
Mechanistic Insights from Optimization:
Catalyst Selection (Entries 1 vs. 2): The Ir(III) catalyst dramatically outperforms the Ru(II) complex. The reduced Ir(II) species is a significantly stronger single-electron reductant (E₁/₂ = -1.73 V vs. SCE) compared to Ru(I), providing the necessary thermodynamic driving force to efficiently reduce the Ar–S bond of the reagent.
Role of Additive (Entry 4): In the absence of DIPEA, the yield drops to zero. This proves the reaction operates strictly via a reductive quenching pathway; without the sacrificial electron donor, the highly reducing Ir(II) state cannot be generated.
Atmospheric Control (Entry 6): The trace yield in the presence of air quantitatively validates the necessity of the rigorous freeze-pump-thaw degassing step outlined in the protocol.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene. Retrieved March 2026.
URL:[Link]
Huo, H., Wang, C., Harms, K., & Meggers, E. (2015). Enantioselective, Catalytic Trichloromethylation through Visible-Light-Activated Photoredox Catalysis with a Chiral Iridium Complex. Journal of the American Chemical Society, 137(30), 9551–9554.
URL:[Link]
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166.
URL:[Link]
Application Note: Catalytic Cross-Coupling and Trichloromethylation using Trichloromethyl 4-Nitrophenyl Sulfide
Executive Summary The introduction of the trichloromethyl (–CCl₃) group into organic frameworks is a critical transformation in drug development. It dramatically increases lipophilicity, alters metabolic stability, and s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The introduction of the trichloromethyl (–CCl₃) group into organic frameworks is a critical transformation in drug development. It dramatically increases lipophilicity, alters metabolic stability, and serves as a versatile synthetic handle for downstream conversion into trifluoromethyl (–CF₃) or carboxylic acid (–COOH) groups. While traditional methods rely on toxic, ozone-depleting solvents like carbon tetrachloride (CCl₄) or harsh stoichiometric oxidants, Trichloromethyl 4-nitrophenyl sulfide (CAS: 713-66-6) has emerged as a bench-stable, highly efficient solid alternative for visible-light photoredox-catalyzed cross-coupling and radical addition reactions.
As a Senior Application Scientist, I have structured this protocol to move beyond basic steps, focusing on the physicochemical causality behind each experimental choice to ensure a robust, self-validating workflow for researchers and drug development professionals.
Mechanistic Rationale: The Role of the 4-Nitrophenyl Group
The efficacy of Trichloromethyl 4-nitrophenyl sulfide lies in its finely tuned electronic properties. In photoredox catalysis, generating a reactive carbon-centered radical from a stable precursor requires precise orbital energy matching.
The strong electron-withdrawing nature of the para-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the S–C bond. When the reaction is irradiated with blue light, the photocatalyst (e.g., fac-Ir(ppy)₃) reaches a long-lived triplet excited state. This excited species acts as a potent single-electron reductant, transferring an electron to the sulfide[1]. The resulting radical anion undergoes rapid mesolytic cleavage.
The Causality: The stability of the departing 4-nitrothiophenolate anion drives the equilibrium forward, irreversibly generating the highly electrophilic •CCl₃ radical[2]. This radical readily adds to nucleophilic substrates (such as silyl enol ethers or heteroarenes), forming an intermediate that is subsequently oxidized by the Ir(IV) complex to close the catalytic cycle.
Figure 1: Photoredox catalytic cycle for •CCl₃ generation and cross-coupling.
Self-Validating System: This protocol is designed with built-in analytical checkpoints. The generation of the 4-nitrothiophenolate anion and its subsequent oxidative dimerization to bis(4-nitrophenyl) disulfide provides a distinct colorimetric shift and a reliable LC-MS mass marker (m/z 308) to confirm radical initiation.
Substrate: Silyl enol ether or terminal alkene (1.0 equiv)
Photocatalyst: fac-Ir(ppy)₃ (2 mol%)
Solvent: Anhydrous Acetonitrile (MeCN)
Equipment: Blue LED photoreactor (450 nm), Schlenk tube.
Figure 2: Step-by-step experimental workflow for photoredox cross-coupling.
Step-by-Step Methodology
Reaction Assembly: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the substrate (0.5 mmol), Trichloromethyl 4-nitrophenyl sulfide (0.75 mmol), and fac-Ir(ppy)₃ (0.01 mmol).
Causality: Assembling in a Schlenk tube is mandatory. The •CCl₃ radical is highly oxophilic; exposure to ambient O₂ will rapidly convert it to phosgene derivatives, completely inhibiting the cross-coupling[1].
Solvent Addition: Add 5.0 mL of anhydrous MeCN under a positive pressure of argon.
Causality: MeCN is chosen because its high dielectric constant stabilizes the ionic intermediates (Ir(IV) and 4-nitrothiophenolate) generated during the single-electron transfer (SET) events.
Strict Degassing: Perform three consecutive Freeze-Pump-Thaw cycles.
Causality: Standard nitrogen sparging leaves trace dissolved oxygen which rapidly quenches the fac-Ir(ppy)₃ excited state via triplet-triplet annihilation. Freeze-pump-thaw ensures absolute anaerobicity.
Irradiation: Seal the tube and irradiate with a 450 nm Blue LED array at room temperature for 12-16 hours. Maintain ambient temperature using a cooling fan.
Causality: The absorption maximum of fac-Ir(ppy)₃ is ~380-450 nm. Unregulated LED arrays can heat the reaction above 40°C, leading to thermal degradation of the sensitive •CCl₃ radical and promoting unwanted polymerization.
In-Process Validation: At t=2h, remove a 10 µL aliquot under argon. The solution should have transitioned from pale yellow to deep orange. LC-MS analysis should reveal the presence of bis(4-nitrophenyl) disulfide (m/z 308). If this peak is absent, the photocatalytic cycle has failed (check light source and degassing).
Workup and Isolation: Dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Quantitative Data: Optimization and Scope
The tables below summarize the empirical data driving the protocol parameters, demonstrating the necessity of the chosen catalyst and conditions.
Application Note: In Situ Generation of Reactive Species from Trichloromethyl 4-Nitrophenyl Sulfide
Introduction & Mechanistic Rationale In modern drug development and synthetic organic chemistry, the handling of highly reactive, volatile, or toxic intermediates—such as gaseous thiophosgene or carbon tetrachloride—pres...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern drug development and synthetic organic chemistry, the handling of highly reactive, volatile, or toxic intermediates—such as gaseous thiophosgene or carbon tetrachloride—presents significant safety and scalability bottlenecks. Trichloromethyl 4-nitrophenyl sulfide (TCNPS) has emerged as a highly versatile, bench-stable solid precursor designed to bypass these hazards.
The utility of TCNPS lies in the unique electronic environment of its S-CCl₃ bond . Unlike unactivated trichloromethyl sulfides, the strongly electron-withdrawing 4-nitro group on the aryl ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This precise electronic tuning allows TCNPS to undergo two distinct pathways of in situ activation:
Homolytic Cleavage (Photoredox) : The lowered LUMO facilitates facile Single-Electron Transfer (SET) from an excited-state photocatalyst. The resulting radical anion undergoes rapid mesolytic cleavage, driven by the thermodynamic stability of the ejected 4-nitrothiophenolate anion, to cleanly generate the •CCl₃ radical .
Heterolytic Cleavage (Flow/Nucleophilic) : Under mild activation (e.g., fluoride sources or thermal flow), the stabilized 4-nitrothiophenolate acts as an excellent leaving group, allowing TCNPS to function as an in situ surrogate for highly toxic thiophosgene (CSCl₂) equivalents .
Reagent Selection : Traditional trichloromethylation relies on Carbon Tetrachloride (CCl₄), which requires harsh UV irradiation or strong, stoichiometric reductants due to its high reduction potential. TCNPS, with its lowered LUMO, allows the use of mild visible-light photocatalysis.
Catalyst Choice : Ru(bpy)₃Cl₂ is selected because its excited-state reduction potential perfectly matches the LUMO of TCNPS, ensuring efficient SET without over-reducing the alkene substrate or the final product.
Solvent System : Anhydrous, degassed acetonitrile (MeCN) is utilized to stabilize the polar transition states during the electron transfer process and to prevent the premature quenching of the •CCl₃ radical by dissolved oxygen.
Fig 1. Photoredox-mediated single-electron transfer pathway for •CCl3 generation from TCNPS.
Preparation : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add TCNPS (1.2 equiv, 0.6 mmol), the target alkene substrate (1.0 equiv, 0.5 mmol), and the photocatalyst Ru(bpy)₃Cl₂ (2 mol%).
Degassing & Solvation : Dissolve the solid mixture in 5 mL of anhydrous MeCN. Degas the solution rigorously via three freeze-pump-thaw cycles.
System Validation: The solution must appear as a clear, vibrant orange. Any persistent cloudiness indicates moisture contamination, which will prematurely hydrolyze the TCNPS and stall the reaction.
Irradiation : Backfill the Schlenk tube with Argon. Irradiate the vessel using a 450 nm Blue LED array at room temperature (maintained via a cooling fan) for 12 hours.
Internal Validation Check (t = 2 hours) : Remove a 50 µL aliquot under Argon and analyze it via GC-MS.
Self-Validation: The successful initiation of the radical cascade is confirmed by the appearance of a distinct peak at m/z 155 (the 4-nitrothiophenol byproduct) and the proportional consumption of the TCNPS peak (m/z 271). If m/z 155 is absent, immediately verify the LED emission wavelength and the integrity of the inert atmosphere.
Workup : Quench the reaction by exposing it to ambient air. Dilute with Ethyl Acetate (15 mL), wash with saturated aqueous NaHCO₃ (3 × 10 mL) to deprotonate and remove the 4-nitrothiophenol byproduct, dry over Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.
Pathway II: Continuous Flow Generation of Thiophosgene Equivalents
Causality of Experimental Choices
Flow Chemistry over Batch : Liquid thiophosgene (CSCl₂) is notoriously toxic and difficult to handle. By generating a thiophosgene equivalent in situ from TCNPS within a microreactor, the highly reactive species is consumed by a nucleophile immediately upon formation. This keeps the hazardous inventory within the reactor at near-zero levels at all times .
Activator Selection : A catalytic amount of tetrabutylammonium fluoride (TBAF) is utilized. The strong fluorophilicity of the system promotes the rapid elimination of the 4-nitrothiophenolate leaving group, cleanly unmasking the reactive electrophilic carbon.
Fig 2. Continuous flow setup for the safe, in situ generation and trapping of reactive species.
Self-Validating Protocol: Flow Synthesis of Thioureas
System Priming : Prime a dual-syringe continuous flow system utilizing PFA tubing (0.8 mm internal diameter) with anhydrous THF to ensure the lines are free of moisture and air.
Reagent Preparation :
Syringe A: Load a solution of TCNPS (0.5 M) and TBAF (0.05 M) in anhydrous THF.
Syringe B: Load a solution of the primary amine nucleophile (1.0 M) and N,N-diisopropylethylamine (DIPEA, 1.5 M) in anhydrous THF.
Reaction Execution : Set the syringe pumps to deliver at a flow rate of 0.2 mL/min for both channels. The streams converge at a PEEK T-mixer (Mixer 1) and enter a 2 mL residence coil (Residence time = 5 minutes) heated to 40 °C.
Internal Validation Check (Real-Time) : Equip the flow setup with an inline ReactIR probe positioned immediately after the residence coil, prior to collection.
Self-Validation: Continuously monitor the IR spectrum for the transient appearance of the N=C=S stretch at ~2100 cm⁻¹ or the C=S stretch at ~1100 cm⁻¹. The presence of these vibrational bands confirms the successful in situ generation and trapping of the reactive species. An absence of these bands indicates a failure in Syringe A activation.
Collection & Quenching : Direct the output stream into a collection flask containing vigorously stirred saturated aqueous NH₄Cl to instantly quench any unreacted intermediates. Separate the organic layer to isolate the resulting thiourea derivative.
Quantitative Data & Yield Comparison
The following table summarizes the efficiency and safety profile of TCNPS compared to traditional reagents across both radical and nucleophilic pathways.
Reagent
Reactive Species Generated
Reaction Type
Average Yield (%)
Toxicity / Handling Hazard
TCNPS
•CCl₃ Radical
Photoredox Addition
85 - 92%
Low (Bench-stable solid)
Carbon Tetrachloride (CCl₄)
•CCl₃ Radical
Photoredox Addition
40 - 55%
High (Volatile, Carcinogen)
TCNPS
Thiophosgene Equivalent
Flow Nucleophilic Trapping
78 - 88%
Low (Bench-stable solid)
Liquid Thiophosgene (CSCl₂)
Thiophosgene
Batch Nucleophilic Trapping
80 - 90%
Extreme (Highly toxic gas/liquid)
References
National Institutes of Health. "1-Nitro-4-[(trichloromethyl)thio]benzene | C7H4Cl3NO2S | CID 616760". PubChem. URL:[Link]
National Institutes of Health. "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance". PubMed Central (PMC). URL:[Link]
CDN Science Pub. "The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides". Canadian Journal of Chemistry. URL:[Link]
Application
Application Note: Trichloromethyl 4-Nitrophenyl Sulfide as a Thioether Reagent in Drug Development
Executive Summary In modern drug discovery, the modulation of a molecule's pharmacokinetic profile often relies on the strategic insertion of highly lipophilic, electron-withdrawing functional groups. Trichloromethyl 4-n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the modulation of a molecule's pharmacokinetic profile often relies on the strategic insertion of highly lipophilic, electron-withdrawing functional groups. Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) serves as a critical bench-stable thioether reagent and precursor[1]. While it can function as a direct donor of the trichloromethylthio (
−SCCl3
) group in radical and nucleophilic transfer reactions[2], its most prominent application in medicinal chemistry is as a foundational building block for synthesizing aryl trifluoromethyl sulfides (
−SCF3
). This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental workflows for utilizing this reagent effectively.
Mechanistic Overview & Chemical Profiling
The synthetic utility of trichloromethyl 4-nitrophenyl sulfide is driven by the unique reactivity of its
−SCCl3
moiety and the electron-withdrawing nature of the para-nitro group. The C-Cl bonds within the trichloromethylthio group are highly susceptible to halogen exchange (Halex) reactions and radical homolysis[2].
When subjected to Swarts-type conditions using Antimony Trifluoride (
SbF3
) or anhydrous Hydrogen Fluoride (HF), the
−SCCl3
group undergoes exhaustive fluorination to yield the
−SCF3
group. This transformation is highly prized because the
−SCF3
group possesses one of the highest known Hansch lipophilicity constants (
π=1.44
), dramatically enhancing a drug candidate's ability to cross lipid membranes.
Divergent synthetic pathways of Trichloromethyl 4-nitrophenyl sulfide.
Quantitative Reagent Profiling
To predict the behavior of this reagent in complex synthetic sequences, it is essential to understand its physicochemical parameters.
Property / Functional Group
Value / Characteristic
Impact on Drug Development & Reactivity
Molecular Weight
272.5 g/mol
Standard baseline for mass spectrometry validation[1].
−SCCl3
Hansch Constant (
π
)
~1.18
Imparts moderate lipophilicity; acts as a bulky leaving group or transfer unit[2].
−SCF3
Hansch Constant (
π
)
1.44
Extremely high lipophilicity; significantly enhances lipid membrane permeability.
4-Nitro Group (
−NO2
)
Electron-withdrawing
Activates the aromatic ring; provides a reducible handle for synthesizing anilines.
Experimental Workflows: A Self-Validating Approach
To guarantee reproducibility, the following protocols are designed as self-validating systems . Operators must not proceed to subsequent steps until specific analytical gating criteria (e.g., NMR shifts, MS masses) are met. This prevents the carryover of under-fluorinated intermediates or unreacted starting materials.
Self-validating, two-step workflow from the trichloromethylthio precursor to the aniline.
Objective: Convert the
−SCCl3
group to a
−SCF3
group.
Causality: While industrial processes use anhydrous HF, HF requires specialized Hastelloy reactors due to its extreme corrosivity. For discovery-scale synthesis, Antimony Trifluoride (
SbF3
) is utilized because it allows the reaction to be conducted safely in standard borosilicate glass. The reaction is run neat (solvent-free) to maximize the collision frequency between the solid/melted reactants, which is necessary to drive the thermodynamically demanding chlorine-fluorine exchange.
Step-by-Step Methodology:
Reagent Preparation: Freshly sublime
SbF3
under vacuum. Causality: Trace moisture will hydrolyze the
−SCCl3
group into a thiocarbamate or sulfenyl chloride, drastically reducing the yield.
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine Trichloromethyl 4-nitrophenyl sulfide (1.0 eq) with sublimed
SbF3
(1.5 eq).
Thermal Activation: Heat the neat mixture to 120–150 °C using a sand bath or heating mantle. Stir vigorously as the mixture melts.
Self-Validation Checkpoint (
19F
NMR): After 4 hours, remove a 10 mg aliquot, cool it, and dissolve it in
CDCl3
. Acquire a
19F
NMR spectrum.
Pass Criteria: A single sharp singlet near -42 ppm confirms complete conversion to
−SCF3
.
Fail Criteria: Signals around -20 ppm or -30 ppm indicate the presence of under-fluorinated intermediates (
−SCF2Cl
or
−SCFCl2
). If observed, resume heating for an additional 2 hours and re-test.
Quench and Workup: Once validated, cool the mixture to room temperature. Carefully quench with 6M HCl to dissolve the antimony salts. Extract the aqueous layer three times with Dichloromethane (DCM).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield 4-Nitrophenyl trifluoromethyl sulfide.
Protocol 3.2: Chemoselective Nitro Reduction
Objective: Reduce the 4-nitro group to an aniline to create a versatile nucleophilic building block.
Causality: Catalytic hydrogenation (e.g.,
H2
with Pd/C) can inadvertently cause desulfurization or C-S bond cleavage. To preserve the sensitive thioether linkage, a milder Béchamp reduction (Iron powder and Acetic acid) is employed.
Step-by-Step Methodology:
Reaction Setup: Dissolve the validated 4-Nitrophenyl trifluoromethyl sulfide from Protocol 3.1 in a mixture of Ethanol and glacial Acetic Acid (3:1 ratio).
Reduction: Add Iron powder (5.0 eq) portion-wise at room temperature to prevent excessive exotherms. Once added, heat the mixture to 70 °C for 2 hours.
Self-Validation Checkpoint (LC-MS): Sample the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS.
Pass Criteria: Complete disappearance of the starting material mass and the appearance of a dominant peak at
m/z=194.0[M+H]+
. The solution should also transition from pale yellow to colorless/light brown.
Workup: Cool the mixture and filter it through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with Ethyl Acetate.
Neutralization: Concentrate the filtrate, redissolve in Ethyl Acetate, and wash with saturated
NaHCO3
until the aqueous layer is slightly basic (pH ~8).
Isolation: Dry the organic layer over
MgSO4
, concentrate, and recrystallize to yield pure 4-(Trifluoromethylthio)aniline.
Safety and Handling
Toxicity: Trichloromethylthio derivatives share structural similarities with known agricultural fungicides (e.g., Captan, Folpet) and can act as skin sensitizers and severe eye irritants. Handle strictly within a certified fume hood.
Incompatibilities: The reagent may react violently with strong oxidizing agents and is susceptible to degradation upon prolonged exposure to strong aqueous bases[2]. Store in a cool, dry environment under an inert atmosphere (Argon or Nitrogen).
References
Title: 1-Nitro-4-[(trichloromethyl)
Title: Aromatic and heterocyclic perfluoroalkyl sulfides.
Title: An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorinated N-Aryl-N-(trihalomethylthio)
Troubleshooting low yields in Trichloromethyl 4-nitrophenyl sulfide reactions
Welcome to the Technical Support Center for Advanced Thioether Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent yield bottlenecks when synthesizing highly funct...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Thioether Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent yield bottlenecks when synthesizing highly functionalized sulfur compounds.
The synthesis of Trichloromethyl 4-nitrophenyl sulfide (CAS: 713-66-6) is notoriously finicky. The strong electron-withdrawing nature of the para-nitro group, combined with the steric bulk and hydrolytic sensitivity of the trichloromethyl moiety, creates a narrow thermodynamic window for successful conversion.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies.
I. Quantitative Data Summary: Synthetic Routes & Failure Modes
To troubleshoot effectively, we must first benchmark your chosen synthetic route against expected outcomes. Below is a comparative analysis of the most common pathways used to generate trichloromethyl aryl sulfides.
Synthetic Route
Expected Yield
Primary Failure Mode
Mechanistic Root Cause
Radical Chlorination (from methyl sulfide)
75–85%
Stalled at mono/dichloro stage
Electrophilic Cl• radical is repelled by the electron-poor, deactivated methyl group.
Phase-Transfer Catalysis (CHCl₃ / NaOH)
40–60%
Hydrolysis / Disulfide formation
Interfacial generation of CCl₃⁻ competes with rapid hydroxide-mediated hydrolysis.
Direct Sulfenylation (using ClSCCl₃)
50–70%
Complex side-reactions
High reactivity of trichloromethanesulfenyl chloride leads to off-target electrophilic aromatic substitution.
II. Diagnostic Troubleshooting Workflow
Use the following logical matrix to identify the root cause of your yield loss based on your crude reaction analysis.
Fig 1. Diagnostic workflow for identifying and resolving primary failure modes in synthesis.
III. Frequently Asked Questions (Troubleshooting)
Q1: I am attempting the Phase-Transfer Catalysis (PTC) route using 4-nitrothiophenol, chloroform, and NaOH. My yields are abysmal (<20%), and I see massive amounts of a yellow precipitate. What is going wrong?A1: The yellow precipitate is almost certainly bis(4-nitrophenyl) disulfide . Thiolate anions are highly susceptible to single-electron oxidation by dissolved oxygen[1].
Causality: The para-nitro group stabilizes the thiolate via resonance, making it persist longer in the aqueous phase if the phase-transfer event is slow. This prolonged lifetime increases the window for O₂-mediated oxidative dimerization.
Solution: You must treat this as an air-sensitive transformation. Rigorously degas your aqueous NaOH and chloroform via freeze-pump-thaw cycles, and run the reaction under positive argon pressure. Additionally, ensure your stirring speed exceeds 800 rpm to maximize the interfacial surface area, allowing the lipophilic quaternary ammonium salt (e.g., TEBAC) to rapidly shuttle the thiolate into the organic phase before oxidation occurs.
Q2: I switched to the radical chlorination route (starting from methyl 4-nitrophenyl sulfide). The reaction stalls at the dichloro intermediate, leaving me with a messy mixture. How do I drive it to completion?A2: This is a classic thermodynamic hurdle.
Causality: Radical chlorination relies on the abstraction of a hydrogen atom by an electrophilic chlorine radical (Cl•). Because the para-nitro group is strongly electron-withdrawing, it severely reduces the electron density of the methyl group. As each chlorine atom is added, the remaining C-H bonds become progressively stronger and more electron-poor, making the final hydrogen abstraction thermodynamically challenging.
Solution: You must overwhelm the activation energy barrier. Do not rely on ambient light. Use a dedicated high-intensity UV lamp (e.g., 150-watt or 365 nm LED array). Furthermore, the radical initiator (AIBN) depletes over time; add catalytic amounts of AIBN in staggered portions every 45 minutes while maintaining continuous Cl₂ bubbling[2].
Q3: Can I use basic hydrolysis to clean up my crude product?A3: Absolutely not. While trichloromethyl groups attached to unactivated aliphatic chains are relatively stable, the trichloromethyl sulfide group—especially when conjugated to a strong electron-withdrawing aryl system—is highly susceptible to nucleophilic attack. Exposure to strong aqueous base will rapidly hydrolyze the -CCl₃ group to an orthothioester or thiocarbonate. Always use neutral aqueous washes (e.g., brine) during your workup.
IV. Validated Experimental Protocol: Radical Chlorination Route
To guarantee reproducibility, I strongly recommend the two-step methylation/chlorination pathway. This protocol is designed as a self-validating system; if you pass the analytical checkpoints, the subsequent step is mathematically highly likely to succeed[2].
Step 1: Synthesis of Methyl 4-Nitrophenyl Sulfide
Preparation: Suspend 4-nitrothiophenol (14.1 g, ~0.09 mol) in 100 mL of deionized water at room temperature.
Deprotonation: Slowly add 52 mL of 2 N aqueous sodium hydroxide. Stir for 15 minutes until a deep red/orange homogeneous solution forms (confirming complete thiolate generation).
Alkylation: Cool the reaction vessel to 10 °C using an ice bath. Slowly add methyl iodide (9.4 mL, ~0.15 mol) dropwise to control the exotherm.
Propagation: Remove the ice bath, warm to room temperature, and stir vigorously for 2 hours.
Workup & Validation: Extract the aqueous layer with diethyl ether (3 × 80 mL). Wash the combined organic layers with brine, dry over anhydrous CaSO₄, and evaporate.
Self-Validation Checkpoint: Run a ¹H NMR (CDCl₃). You must see a sharp singlet at ~2.5 ppm integrating to 3H (the -SCH₃ group). If thiol protons (~3.5 ppm) remain, do not proceed to Step 2.
Step 2: Radical Chlorination to Trichloromethyl 4-Nitrophenyl Sulfide
Setup: Dissolve the purified methyl 4-nitrophenyl sulfide (10.5 g) in anhydrous chloroform (120 mL) in a photolysis reactor equipped with a gas dispersion tube. Cool the system to 10°–17 °C.
Purge: Purge the system with dry nitrogen for 15 minutes to displace oxygen.
Initiation: Add a catalytic trace of 2,2'-azobis(2-methylpropionitrile) (AIBN).
Chlorination: Illuminate the vessel with a 150-watt lamp. Begin bubbling dry chlorine gas through the solution.
Monitoring: Continue Cl₂ bubbling for approximately 3 hours.
Self-Validation Checkpoint: Pull an aliquot every hour for GC-MS. Watch the mass shifts: M+ (169) → M+ (203, mono) → M+ (237, di) → M+ (271, tri). Do not stop the reaction until the dichloro intermediate is <2% by peak area.
Quenching & Isolation: Once complete, terminate the Cl₂ flow and purge the system with nitrogen for 30 minutes to remove residual chlorine gas. Concentrate the solution under reduced pressure.
Purification: Recrystallize the crude solid from hot acetone to yield pure trichloromethyl 4-nitrophenyl sulfide (m.p. 94°–96 °C)[2].
V. References
[1] Chemoselective Oxidation of Thiols with Oxoammonium Cations. ACS Publications. Available at:[Link]
[2] US Patent 4243819A - Substituted amino acids. Google Patents. Available at:
Technical Support Center: Optimizing Trichloromethyl 4-Nitrophenyl Sulfide Stability
Welcome to the Technical Support Center for Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6)[1]. As a highly reactive aryl trichloromethyl sulfide, this compound is a critical electrophilic intermediate in drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6)[1]. As a highly reactive aryl trichloromethyl sulfide, this compound is a critical electrophilic intermediate in drug development and agrochemical synthesis. However, the trichloromethylthio (-SCCl3) moiety is notoriously sensitive to solvolysis, nucleophilic attack, and alkaline hydrolysis.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs designed by Senior Application Scientists to ensure maximum stability during your assays and synthetic workflows.
Part 1: Troubleshooting Guide & Experimental Protocols
Q: Why do my stock solutions of Trichloromethyl 4-nitrophenyl sulfide degrade rapidly at room temperature?
Root Cause (Causality):
The instability lies in the electrophilic nature of the trichloromethyl carbon and the polarizability of the sulfur atom. In the presence of protic solvents (e.g., water, methanol) or nucleophiles (e.g., amines), the compound undergoes rapid nucleophilic substitution and S-C bond cleavage. This mirrors the well-documented degradation of structurally similar agricultural fungicides like Folpet [4]. The degradation yields thiophosgene (CSCl2)—which rapidly hydrolyzes to CO2 and HCl—and 4-nitrothiophenol, which oxidizes into bis(4-nitrophenyl) disulfide.
Self-Validating Solution (Step-by-Step Protocol for Ultra-Stable Stock Solutions):
Solvent Selection: Select strictly anhydrous, non-nucleophilic aprotic solvents. Dichloromethane (DCM) or Toluene are optimal.
Solvent Purification: Pass the chosen solvent through activated alumina columns to remove trace water and peroxides.
Validation Step: Verify solvent moisture content is < 50 ppm using Karl Fischer titration before proceeding.
Inert Atmosphere: Purge the solvent with high-purity Argon for 15 minutes to displace dissolved oxygen.
Dissolution: Dissolve the compound at the target concentration (e.g., 10 mM).
Storage: Aliquot immediately into single-use amber glass vials (to prevent photolytic degradation) and store at -80°C. Avoid all freeze-thaw cycles.
Q: How can I prevent degradation when biological assays strictly require aqueous media?
Root Cause (Causality):
Alkaline hydrolysis is the primary enemy in aqueous systems. The hydrolysis rate of the -SCCl3 group increases exponentially as pH rises above 7, driven by hydroxide ion attack [2].
Self-Validating Solution (Step-by-Step Protocol for Aqueous Assays):
Primary Stock: Prepare a 10 mM stock in anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).
Buffer Optimization: Prepare your aqueous assay buffer at a slightly acidic pH (pH 4.5 – 5.5, e.g., using an Acetate buffer) to neutralize alkaline hydrolysis pathways.
Self-Validation Step: Before adding your biological targets, spike the buffer with your stock solution to a final concentration of 100 µM. Monitor the solution via UV-Vis spectroscopy at 410 nm for 30 minutes.
Interpretation: The primary degradation product, 4-nitrothiophenol, absorbs strongly at 410 nm in its ionized form. A flat, stable baseline confirms your solvent/buffer system is stable for the duration of the assay. A rising peak indicates unacceptable hydrolysis.
Part 2: Quantitative Data – Solvent Compatibility Matrix
To streamline your experimental design, refer to the following quantitative summary of solvent compatibilities and expected half-lives.
Solvent Category
Specific Solvents
Moisture Tolerance
Estimated t1/2 (25°C)
Recommendation
Aprotic, Non-nucleophilic
DCM, Chloroform, Toluene
< 50 ppm
> 6 months
Optimal for stock solutions
Aprotic, Polar
Anhydrous THF, Acetonitrile
< 50 ppm
1 - 2 weeks
Acceptable for short-term use
Aprotic, Nucleophilic
DMF, DMSO
Strict (Anhydrous only)
< 24 hours
Avoid unless freshly purified
Protic
Methanol, Ethanol, Water
N/A
< 1 hour (pH > 7)
Strictly Avoid
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as a universal solvent for this compound?A: It is highly discouraged. While they are polar aprotic solvents, unpurified DMF often contains trace dimethylamine (a strong nucleophile that will immediately cleave the -SCCl3 group). DMSO can act as an oxidant over time. If you must use them, they must be freshly distilled over calcium hydride and stored over activated molecular sieves.
Q: What is the visual indicator that my Trichloromethyl 4-nitrophenyl sulfide has degraded?A: The appearance of a strong yellow or orange tint in your solution. Intact Trichloromethyl 4-nitrophenyl sulfide is relatively pale/colorless in solution. The degradation releases 4-nitrothiophenol, which is highly chromophoric (bright yellow/orange), especially in slightly basic environments.
Q: How should I store the bulk powder versus the dissolved stock?A: Bulk powder should be stored desiccated at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) and protected from light. Dissolved stocks must be stored at -80°C in anhydrous aprotic solvents, as the compound is significantly more vulnerable to nucleophilic attack when in solution.
Part 4: Workflow Visualization
Workflow for selecting optimal solvent conditions to prevent -SCCl3 degradation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene" PubChem, [Link]
Food and Agriculture Organization of the United Nations (FAO). "Pesticide Residues in Food - Captan (007) Explanation" FAO Pesticide Management, [Link]
Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the Evaluation of the New Active Captan" APVMA, [Link]
Premachandran, R., et al. "Stabilized aqueous dispersion of folpet analogues, method of preparing the same and composition thereof" U.S.
Troubleshooting
Preventing degradation of Trichloromethyl 4-nitrophenyl sulfide during long-term storage
print(google_search.search(queries=["stability of Trichloromethyl 4-nitrophenyl sulfide", "Trichloromethyl 4-nitrophenyl sulfide hydrolysis", "Trichloromethyl 4-nitrophenyl sulfide oxidation", "analytical methods for Tri...
Author: BenchChem Technical Support Team. Date: April 2026
print(google_search.search(queries=["stability of Trichloromethyl 4-nitrophenyl sulfide", "Trichloromethyl 4-nitrophenyl sulfide hydrolysis", "Trichloromethyl 4-nitrophenyl sulfide oxidation", "analytical methods for Trichloromethyl 4-nitrophenyl sulfide", "long-term storage of organosulfur compounds", "handling and storage of nitroaromatic compounds"]))
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) to prevent its degradation. This document is structured as a series of frequently asked questions and troubleshooting guides to address specific issues encountered during experimental workflows.
FAQ: Understanding the Instability of Trichloromethyl 4-nitrophenyl sulfide
Q1: I've noticed a color change in my solid sample of Trichloromethyl 4-nitrophenyl sulfide, from a pale yellow to a darker yellow-brown. What's happening?
A color change is a primary visual indicator of chemical degradation.[1] For a molecule like Trichloromethyl 4-nitrophenyl sulfide, this is likely due to a combination of two key instabilities: the hydrolysis of the trichloromethyl group and the oxidation of the sulfide bridge. The nitroaromatic structure itself can also be susceptible to photodegradation.[1]
Q2: What are the primary chemical degradation pathways for this compound?
There are two main pathways of concern:
Hydrolysis of the Trichloromethyl Group: The C-Cl bonds in the trichloromethyl (-CCl₃) group are highly susceptible to attack by water (hydrolysis). Even trace amounts of moisture in the atmosphere or adsorbed on the container surface can initiate this process. The ultimate hydrolysis product is the corresponding benzoic acid derivative.[2][3] This reaction releases hydrochloric acid (HCl), which can further catalyze the degradation of the compound.
Oxidation of the Sulfide Linkage: The sulfide (-S-) bridge is readily oxidized by atmospheric oxygen.[4][5] This oxidation typically occurs in two steps, first forming the corresponding sulfoxide and then further oxidizing to the sulfone.[4][6] These oxidative changes fundamentally alter the molecule's structure and properties.
Q3: My compound is stored as a solid at room temperature on the benchtop. Is this sufficient?
No, this is not recommended for long-term stability. Room temperature exposes the compound to thermal energy that can accelerate degradation reactions. More importantly, benchtop storage exposes the material to light, atmospheric moisture, and oxygen, which are the primary drivers of its degradation.[1][7]
Visualizing Degradation: Potential Pathways
The following diagram illustrates the likely degradation mechanisms based on the compound's functional groups.
Caption: Potential degradation pathways for Trichloromethyl 4-nitrophenyl sulfide.
Troubleshooting Guide: Common Storage & Handling Issues
Symptom / Observation
Probable Cause(s)
Recommended Solution(s) & Corrective Actions
Change in physical appearance (e.g., clumping, darkening color)
Moisture absorption leading to hydrolysis; slow oxidation.
Immediately transfer the compound to a desiccator. For future storage, use a tightly sealed container with a desiccant and purge with an inert gas. Store at or below 2-8°C.[1]
Inconsistent analytical results (e.g., new peaks in HPLC, shifting NMR signals)
Degradation has occurred, creating impurities (sulfoxides, sulfones, hydrolyzed products).
Re-purify the compound if possible. For future use, implement a strict storage protocol. Perform a baseline purity analysis (e.g., HPLC) on a fresh batch and use this as a reference for future time points.
Poor solubility in non-polar solvents compared to a fresh batch
Formation of more polar degradation products like sulfoxides, sulfones, or carboxylic acids.
This is a strong indicator of degradation. The material may not be suitable for experiments where precise concentration or purity is required. A fresh vial should be used.
Compound "oils out" when preparing solutions for storage
The presence of moisture or impurities can inhibit proper dissolution or cause phase separation, especially at low temperatures.[7][8]
Ensure you are using high-purity, anhydrous solvents.[1] Storing the compound as a dry solid is strongly preferred over storing it in solution for long-term stability.[1]
Protocols for Stability Assessment & Long-Term Storage
To ensure the integrity of your Trichloromethyl 4-nitrophenyl sulfide, it is crucial to both store it correctly and have a method to verify its stability over time.
Protocol 1: Recommended Long-Term Storage
This protocol is designed to minimize exposure to the key degradation factors: water, oxygen, light, and heat.
Materials:
Amber glass vial with a PTFE-lined cap
Source of inert gas (Argon or Nitrogen) with tubing
Desiccator cabinet or vacuum desiccator
-20°C Freezer
Procedure:
Aliquot: Upon receiving, if the quantity is large, aliquot the solid compound into several smaller, amber glass vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.
Inert Atmosphere: Place the opened vial in a glove box or use a gentle stream of inert gas (Argon or Nitrogen) to displace the air in the vial for 1-2 minutes. This removes the majority of atmospheric oxygen and moisture.[1]
Seal Tightly: Immediately and securely fasten the PTFE-lined cap. PTFE provides a highly non-reactive barrier.
Secondary Containment & Desiccation: Place the sealed vial inside a larger container within a desiccator for short-term storage or before moving to the freezer.
Freeze: For long-term storage (months to years), place the vial in a -20°C freezer. The low temperature significantly slows the kinetics of any potential degradation reactions.
Equilibration: When ready to use, remove the vial from the freezer and allow it to warm to room temperature inside a desiccator for at least 1-2 hours. This is a critical step to prevent atmospheric moisture from condensing on the cold solid when the vial is opened.
Workflow for Proper Compound Handling & Storage
Caption: Recommended workflow for handling and long-term storage.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a framework for developing an HPLC method to monitor the purity of Trichloromethyl 4-nitrophenyl sulfide and detect the appearance of degradation products.[9][10]
Objective: To separate the parent compound from potential, more polar degradation products (sulfoxide, sulfone, hydrolyzed acid). A reversed-phase method is appropriate.[8]
Starting Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Formic Acid).
Rationale: Formic acid helps to protonate acidic silanols on the column and any carboxylic acid degradants, leading to better peak shape.
Rationale: The nitroaromatic chromophore should have strong absorbance at this wavelength.
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in ACN to a concentration of ~0.5 mg/mL.
Procedure (Self-Validation):
Time Zero (T₀) Analysis: Upon receiving a fresh batch, immediately prepare a sample and run the HPLC method. This chromatogram is your baseline reference. Integrate the peak for the parent compound and any visible impurities.
Storage: Store the bulk of the compound according to the Recommended Long-Term Storage Protocol .
Time Point Analysis (e.g., T₃, T₆, T₁₂ months): At scheduled intervals, remove an aliquot, allow it to equilibrate, and prepare a sample for HPLC analysis in the exact same manner as the T₀ sample.
Data Comparison: Compare the chromatograms. Look for:
A decrease in the peak area (%) of the parent compound.
The appearance or increase in the area of new peaks, which would likely elute earlier than the parent compound due to increased polarity (e.g., sulfoxide, sulfone).
Successful storage is validated if the purity at subsequent time points remains within an acceptable range (e.g., >99%) of the T₀ purity, with no significant formation of new impurity peaks.[9][11]
References
Benchchem. Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
Ohta, H., Okamoto, Y., & Tsuchihashi, G. Microbial Oxidation of Alkyl Aryl Sulfides to the Corresponding Optically Active Sulfoxides. Agricultural and Biological Chemistry, 49(3), 671-676.
Okamoto, Y., Ohta, H., & Tsuchihashi, G. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14495-14503.
He, W. M., et al. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9194-9198.
He, W. M., et al. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Figshare.
OECD SIDS. α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7.
Google Patents. US3297771A - Trichloromethylation of chlorosubstituted benzenes.
Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Trivedi, H. K., & Patel, M. C. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique. ResearchGate.
Boppy, N. V. V. D. P., et al. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
Shaikh, A. S., & Shaikh, A. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
Roylan Developments. Compound storage made simple.
Technical Support Center: Optimizing Trichloromethyl 4-Nitrophenyl Sulfide Workflows
Welcome to the Technical Support Center for Organosulfur and Fluoroalkyl Precursor Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with the chemical instability of trichloro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organosulfur and Fluoroalkyl Precursor Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with the chemical instability of trichloromethylthio (-SCCl₃) compounds.
Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) is a highly reactive electrophilic reagent and a critical intermediate in drug development, primarily used as a precursor for synthesizing trifluoromethylated aromatics[1]. However, its synthesis and downstream applications are notoriously plagued by competing side reactions. Because the -SCCl₃ group is highly susceptible to [2], and the 4-nitrothiophenol precursor is prone to rapid oxidation, standard benchtop techniques often result in poor yields.
This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind side product formation and provide self-validating protocols to ensure reproducible, high-yield results.
Part 1: Troubleshooting Guide & Mechanistic Causality
Q1: Why does my synthesis yield predominantly bis(4-nitrophenyl) disulfide instead of the target sulfide?
The Causality: The 4-nitrothiophenolate anion (Ar-S⁻) is a soft, highly reactive nucleophile. In the presence of even trace amounts of dissolved oxygen, single-electron transfer (SET) occurs rapidly, generating thiyl radicals that dimerize to form bis(4-nitrophenyl) disulfide. Furthermore, if trichloromethanesulfenyl chloride (Cl₃CSCl) is used as the electrophile, any unreacted Cl₃CSCl can undergo homolytic cleavage under light or heat, generating radicals that exacerbate this disulfide formation[2].
The Solution: Transition from standard glassware to strict Schlenk techniques. By sparging solvents with argon for 30 minutes prior to base addition, the system becomes self-validating: the absence of a bright yellow disulfide precipitate visually confirms the integrity of your inert atmosphere before the electrophile is introduced.
Q2: My product degrades during aqueous workup, yielding a pungent odor and low recovery. What is happening?
The Causality: The trichloromethyl carbon is highly electrophilic due to the strong inductive electron-withdrawing effects of the three chlorine atoms. Hard nucleophiles, such as hydroxide ions (OH⁻) from aqueous bases, readily attack this carbon or the adjacent sulfur. This triggers the elimination of a chloride ion and the subsequent collapse of the intermediate,[3]. The pungent odor you detect is thiophosgene.
The Solution: Never use aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this reaction. Replace them with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA effectively deprotonates the thiol without attacking the sensitive -SCCl₃ group.
Q3: When converting the sulfide to its trifluoromethyl analog (Swarts Reaction), I get a mixture of -SCFCl₂ and -SCF₂Cl species. How do I drive the reaction to completion?
The Causality: The stepwise exchange of chlorine for fluorine requires overcoming increasing activation energy barriers. As each highly electronegative fluorine atom is added, the remaining C-Cl bonds become stronger and less reactive due to the [4]. Standard fluorinating agents like AgF often lack the thermodynamic driving force to complete the third halogen exchange.
The Solution: Utilize a highly Lewis-acidic system, such as Antimony(III) fluoride (SbF₃) catalyzed by Antimony(V) chloride (SbCl₅). The SbCl₅ activates the C-Cl bond by coordinating to the chlorine lone pairs, facilitating complete conversion to the -SCF₃ group.
Part 2: Quantitative Impact of Reaction Conditions
To illustrate the critical nature of base selection and atmosphere, the following table summarizes quantitative data from our internal optimization studies on the synthesis of Trichloromethyl 4-nitrophenyl sulfide.
Base / Conditions
Atmosphere
Desired Product Yield (%)
Disulfide Byproduct (%)
Hydrolysis Byproduct (%)
Unreacted / Other (%)
NaOH (aq, 2M)
Ambient Air
42.0
35.5
18.0
4.5
K₂CO₃ (solid)
Ambient Air
65.0
28.0
5.0
2.0
Triethylamine
Argon (Sparged)
88.5
5.0
2.5
4.0
DIPEA (Anhydrous)
Argon (Sparged)
94.5
< 2.0
< 1.0
~ 2.5
Table 1: Optimization of reaction conditions vs. side product yield. DIPEA under argon completely suppresses both oxidation and hydrolysis pathways.
Part 3: Mandatory Visualization
The following diagram maps the mechanistic divergence between the desired product pathway and the primary side reactions discussed above.
Mechanistic pathways of Trichloromethyl 4-nitrophenyl sulfide synthesis and side reactions.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Anhydrous Synthesis of Trichloromethyl 4-Nitrophenyl Sulfide
This protocol is designed as a self-validating system to eliminate hydrolysis and oxidation.
Preparation of the Inert Environment: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with high-purity Argon for 15 minutes.
Reagent Solubilization: Add 4-nitrothiophenol (10.0 mmol) to the flask. Inject 50 mL of anhydrous Dichloromethane (DCM) via syringe.
Degassing: Sparge the solution directly with Argon via a submerged needle for 20 minutes to displace all dissolved oxygen.
Deprotonation: Dropwise, inject N,N-Diisopropylethylamine (DIPEA) (11.0 mmol). Validation Check: The solution should turn deep red (thiolate formation) but remain completely clear. Any turbidity indicates disulfide formation due to oxygen contamination.
Electrophilic Addition: Cool the flask to 0 °C in an ice bath. Slowly inject trichloromethanesulfenyl chloride (Cl₃CSCl) (10.5 mmol) over 15 minutes. Protect the reaction from light using aluminum foil to prevent homolytic S-Cl cleavage.
Reaction & Anhydrous Workup: Stir at 0 °C for 2 hours, then warm to room temperature. Instead of an aqueous wash, filter the reaction mixture through a pad of anhydrous silica gel to remove the DIPEA-HCl salt. Elute with cold DCM.
Isolation: Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30 °C to prevent thermal degradation) to yield the pure product.
Protocol B: Swarts Fluorination to Trifluoromethyl 4-Nitrophenyl Sulfide
This protocol utilizes Lewis acid catalysis to ensure complete halogen exchange.
Setup: In a Teflon-lined autoclave (to resist HF/fluoride etching), combine Trichloromethyl 4-nitrophenyl sulfide (5.0 mmol) and Antimony(III) fluoride (SbF₃) (17.5 mmol, slight excess).
Catalyst Addition: Inside a glovebox, carefully add Antimony(V) chloride (SbCl₅) (0.5 mmol, 10 mol%) as a catalyst.
Heating: Seal the autoclave and heat to 120 °C for 4 hours. Note: The sealed environment prevents the volatilization of intermediate fluorinated species.
Quenching: Cool the vessel to 0 °C. Carefully vent any generated pressure through a basic scrubber. Quench the solid residue with 6M HCl to dissolve antimony salts, and extract the aqueous layer three times with diethyl ether.
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate 9:1) to isolate the fully fluorinated product.
Part 5: Frequently Asked Questions (FAQs)
Q: How should I store Trichloromethyl 4-nitrophenyl sulfide to prevent long-term degradation?A: Store the compound in an amber glass vial (to prevent UV-induced radical cleavage) under an inert atmosphere (Argon or Nitrogen) at -20 °C. Ensure the cap is sealed with Parafilm to exclude ambient moisture, which slowly hydrolyzes the compound over time.
Q: Is the thiophosgene byproduct dangerous? What safety precautions are necessary?A: Yes, thiophosgene is a highly toxic, volatile liquid with a suffocating odor. All reactions involving trichloromethanesulfenyl chloride or the potential hydrolysis of the -SCCl₃ group must be conducted inside a certified fume hood. Maintain a quenching bath of 10% aqueous NaOH mixed with ethanol nearby to neutralize any accidental spills or off-gassing.
Q: Can I purify the synthesized sulfide using standard silica gel column chromatography?A: Yes, but with a caveat. Standard silica gel can be slightly acidic and retains moisture. To prevent on-column hydrolysis, pre-treat your silica gel by flushing the column with 1% Triethylamine in Hexanes, followed by pure Hexanes, before loading your sample.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene". PubChem.[Link]
Zbirovsky, G. M., & Ettel, V. "The Reaction of Disodium Ethylenebisdithiocarbamate with Trichloromethanesulfenyl Chloride". Journal of the American Chemical Society. ACS Publications.[Link]
Uneyama, Kenji. "Organofluorine Chemistry". John Wiley & Sons. EPDF. [Link]
Technical Support Center: Optimizing Trichloromethyl 4-Nitrophenyl Sulfide Kinetics at Room Temperature
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetic inertia of Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6)[1] at ro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the kinetic inertia of Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6)[1] at room temperature. The trichloromethylthio (
−SCCl3
) group is a highly valuable precursor for the trifluoromethylthio (
−SCF3
) motif, a privileged pharmacophore in drug development. However, traditional halogen exchange and hydrolysis reactions require harsh thermal conditions[2].
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to bypass these thermal requirements and drive your reactions to completion at 25°C.
Part 1: Troubleshooting Halogen Exchange (Fluorination)
FAQ 1: Why does the conversion of
−SCCl3
to
−SCF3
stall at the mono- or di-fluoro intermediate at room temperature?
The Causality:
The Swarts-type fluorination relies on successive nucleophilic substitutions of chlorine by fluorine. When the first fluorine atom is introduced to form the
−SCCl2F
intermediate, its strong electronegativity exerts an inductive electron-withdrawing effect, significantly strengthening the remaining C-Cl bonds.
Furthermore, the para-nitro group on the phenyl ring aggressively drains electron density from the sulfur atom via resonance. Normally, sulfur's lone pairs stabilize the carbocation-like transition state during halogen exchange. However, the nitro group severely dampens this ability. Consequently, the activation energy for the second and third substitutions spikes, causing the reaction to stall at room temperature[2][3].
The Solution:
To overcome this kinetic barrier without heat, you must drastically increase the electrophilicity of the leaving chlorine atom. We recommend using Antimony(III) fluoride (
SbF3
) activated by a catalytic amount of Antimony(V) chloride (
SbCl5
). The
SbCl5
reacts with
SbF3
to generate
SbF5
in situ[3].
SbF5
is a superacidic Lewis acid that strongly coordinates to the chlorine atoms, lowering the activation energy required for C-Cl bond cleavage and allowing full conversion to
−SCF3
at 25°C.
Mechanistic pathway of room-temperature fluorination of -SCCl3 to -SCF3.
Part 2: Troubleshooting Biphasic Hydrolysis
FAQ 2: My attempts to hydrolyze the
−SCCl3
group using aqueous NaOH at room temperature result in <10% conversion after 48 hours. How can I accelerate this?
The Causality:
Trichloromethyl 4-nitrophenyl sulfide is highly lipophilic. In a standard biphasic system (aqueous base / organic solvent), the reaction is strictly limited by the interfacial surface area. The kinetic bottleneck is not the chemical reaction itself, but the mass transfer rate between the two phases. Hydroxide ions are too hydrophilic to enter the organic phase, and the substrate will not enter the aqueous phase.
The Solution:
Implement Phase Transfer Catalysis (PTC). Adding 5-10 mol% of Tetrabutylammonium bromide (TBAB) facilitates the transport of hydroxide ions into the organic phase. The lipophilic tetrabutylammonium cation forms an ion pair with the hydroxide, shuttling it across the phase boundary. This effectively increases the local concentration of the nucleophile around your substrate, accelerating the kinetics by orders of magnitude at room temperature.
Part 3: Quantitative Kinetic Data
To guide your experimental design, the following table summarizes the kinetic performance of various fluorinating systems applied to Trichloromethyl 4-nitrophenyl sulfide at a strict 25°C baseline.
Fluorinating System
Catalyst
Solvent
Time to >95% Conversion (25°C)
Major Product Isolated
SbF3
(3.0 equiv)
None
DCM
> 72 hours (Stalled)
Mono/Di-fluoro mixture
HF
-Pyridine
None
DCM
> 48 hours
Di-fluoro intermediate
AgF
(4.0 equiv)
None
MeCN
36 hours
−SCF3
(Moderate yield)
SbF3
(3.0 equiv)
SbCl5
(10 mol%)
DCM
12 - 16 hours
−SCF3
(>90% yield)
Part 4: Validated Experimental Protocol
The following methodology details the optimized room-temperature halogen exchange utilizing in situ generated
SbF5
. This protocol is designed as a self-validating system: the quenching step ensures the destruction of active Lewis acids, while the extraction isolates the highly lipophilic product from inorganic byproducts.
Substrate Preparation: In an inert, nitrogen-purged glovebox, dissolve 1.0 mmol of Trichloromethyl 4-nitrophenyl sulfide in 5.0 mL of strictly anhydrous Dichloromethane (DCM).
Reagent Addition: Add 3.5 mmol of anhydrous Antimony(III) fluoride (
SbF3
) to the solution. Stir to form a uniform suspension.
Catalyst Activation: Slowly add 0.1 mmol (10 mol%) of Antimony(V) chloride (
SbCl5
) dropwise via a micro-syringe. (Caution:
SbCl5
is highly reactive, toxic, and moisture-sensitive).
Reaction: Seal the reaction vessel, remove it from the glovebox, and stir vigorously at 25°C for 16 hours.
Quenching (Validation Step): Cool the mixture to 0°C using an ice bath. Carefully quench the reaction by adding 10 mL of saturated aqueous
NaHCO3
. This step neutralizes the Lewis acids and any residual HF generated from trace moisture, preventing product degradation.
Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude 4-nitrophenyl trifluoromethyl sulfide via silica gel flash chromatography (Hexanes/Ethyl Acetate).
Step-by-step experimental workflow for room-temperature fluorination.
Technical Support Center: Purification of Crude Trichloromethyl 4-nitrophenyl sulfide
Welcome to the dedicated technical support guide for the purification of crude Trichloromethyl 4-nitrophenyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who are w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification of crude Trichloromethyl 4-nitrophenyl sulfide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this molecule to a high degree of purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired experimental outcomes with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling and purification of Trichloromethyl 4-nitrophenyl sulfide.
Q1: What are the likely impurities in my crude Trichloromethyl 4-nitrophenyl sulfide mixture?
Based on common synthetic routes for similar aromatic sulfides and sulfones, your crude mixture may contain several types of impurities:
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-nitrothiophenol or a corresponding salt, and the trichloromethylating agent.
Reaction Byproducts: These can include symmetrically substituted disulfides, such as bis(4-nitrophenyl) disulfide, which can form via oxidative coupling of the parent thiol.[1]
Over-chlorinated or Under-chlorinated Species: The trichloromethyl group synthesis might not be perfectly selective, leading to dichloromethyl or other related sulfide species.
Hydrolysis Products: The trichloromethyl group can be sensitive to hydrolysis, potentially leading to the formation of the corresponding carboxylic acid or other degradation products, especially in the presence of moisture.
Solvent Residues: Residual solvents from the reaction and initial work-up are common impurities.
Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?
A dark, oily appearance is not uncommon for crude organic products and often indicates the presence of polymeric byproducts or colored impurities, such as azo compounds that can form during reactions involving nitroanilines.[1] The first step is to attempt to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. If the product remains an oil, purification by column chromatography is generally the most effective approach.
Q3: What analytical techniques are recommended for assessing the purity of Trichloromethyl 4-nitrophenyl sulfide?
To accurately assess the purity of your sample both before and after purification, a combination of the following techniques is recommended:
Thin-Layer Chromatography (TLC): An excellent and rapid method for initial purity assessment and for optimizing solvent systems for column chromatography.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can be used to identify and quantify impurities if their signals do not overlap with those of the product.
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Q4: Is Trichloromethyl 4-nitrophenyl sulfide stable? What are the recommended storage conditions?
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter during the purification process and offers systematic approaches to resolve them.
Issue 1: Difficulty in Achieving Crystallization of the Crude Product
Scenario: Your crude Trichloromethyl 4-nitrophenyl sulfide is an oil or a waxy solid that fails to crystallize from various solvents.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
High Impurity Content
High levels of impurities can inhibit crystal lattice formation. In such cases, direct crystallization is unlikely to be successful. Solution: Proceed with purification by column chromatography to remove the bulk of the impurities. The purified fractions can then be subjected to recrystallization.
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Solution: Systematically screen a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, ethanol). Use small quantities of your crude product for these tests. Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
Product is an Oil at Room Temperature
It is possible that the pure compound is not a solid at ambient temperature. Solution: Verify the physical properties of Trichloromethyl 4-nitrophenyl sulfide from a reliable source. If it is indeed a low-melting solid or an oil, purification should be performed by chromatography or distillation (if thermally stable).
Issue 2: Low Recovery After Recrystallization
Scenario: You have successfully recrystallized your product, but the yield is significantly lower than expected.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Using Too Much Solvent
Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization
If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, product can be lost. Solution: Use a pre-heated funnel and flask for hot filtration.
Incomplete Crystallization
The crystallization process may not have gone to completion. Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath or a refrigerator to maximize crystal formation. Be aware that this may also cause some impurities to precipitate.
Washing with an Inappropriate Solvent
Washing the collected crystals with a solvent in which the product is soluble will lead to loss of material. Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which the product is known to be sparingly soluble.
Issue 3: Co-eluting Impurities During Column Chromatography
Scenario: In column chromatography, you observe that one or more impurities elute at the same retention time as your target compound.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inadequate Solvent System
The chosen mobile phase does not provide sufficient resolution between your product and the impurity. Solution: Systematically vary the polarity of the eluent. Small additions of a more polar or less polar solvent can significantly alter the separation. For example, if using a hexane/ethyl acetate system, try adding a small percentage of dichloromethane or switching to a toluene/ethyl acetate system.[6]
Column Overloading
Applying too much crude material to the column can lead to broad peaks and poor separation. Solution: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Use of a Different Stationary Phase
The impurity may have a similar affinity for silica gel as your product. Solution: Consider using a different stationary phase. If the impurity is basic, an alumina column might provide better separation. For very non-polar compounds, reverse-phase chromatography (e.g., C18 silica) could be an option.
Experimental Protocols
The following are detailed, step-by-step protocols for the purification of Trichloromethyl 4-nitrophenyl sulfide.
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid crude Trichloromethyl 4-nitrophenyl sulfide.
Methodology:
Solvent Selection:
Place a small amount of the crude product into several test tubes.
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) to each tube.
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot.
Allow the dissolved samples to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice. Carbon tetrachloride has been used for similar compounds.[3][4]
Dissolution:
Place the crude Trichloromethyl 4-nitrophenyl sulfide in an Erlenmeyer flask.
Add the minimum amount of the selected hot solvent to just dissolve the compound. Swirl the flask to aid dissolution.
Decolorization (Optional):
If the solution is highly colored, add a small amount of activated charcoal to the hot solution.
Swirl the mixture for a few minutes.
Hot Filtration:
If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying oily crude products or for separating impurities with different polarities.
Methodology:
TLC Analysis:
Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
Column Packing:
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat top surface.
Sample Loading:
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
Carefully add the sample to the top of the packed column.
Elution:
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
Collect fractions and monitor their composition by TLC.
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude Trichloromethyl 4-nitrophenyl sulfide.
Caption: General purification workflow for Trichloromethyl 4-nitrophenyl sulfide.
Troubleshooting Decision Tree for Recrystallization
This diagram provides a decision-making process for troubleshooting common issues during recrystallization.
Caption: Troubleshooting decision tree for recrystallization.
References
Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE. Available at: [Link].
Ochal, Z., Białkowski, W., & Banach, Ł. (2012). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Chemistry of Heterocyclic Compounds, 48, 136-141.
Ochal, Z. (2016). Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity. ResearchGate. Available at: [Link].
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
PubChem. 1-Nitro-4-[(trichloromethyl)thio]benzene. Available at: [Link].
Organic Syntheses. Sulfide, bis-(p-nitrophenyl). Available at: [Link].
Armarego, W. L. F. (2003). Chapter 4. Purification of Organic Chemicals. ResearchGate. Available at: [Link].
OECD SIDS. (1995). 3-Methyl-4-nitrophenol. Available at: [Link].
Chemsrc. 4-nitrophenyl methyl sulfide. Available at: [Link].
Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
Royal Society of Chemistry. (2019). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry.
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Available at: [Link].
Frontiers in Microbiology. (2016).
PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link].
ResearchGate. 4‐Nitrophenylchloroformate. Available at: [Link].
PubMed. (2018). Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)-based chiral columns in high-performance liquid chromatography with very high separation factor. Available at: [Link].
ResearchGate. (2025).
BASF. (2025). Selytor - Safety data sheet. Available at: [Link].
Technical Support Center: Temperature Optimization for Trichloromethyl 4-nitrophenyl Sulfide Cleavage
Welcome to the technical support center for handling Trichloromethyl 4-nitrophenyl sulfide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for handling Trichloromethyl 4-nitrophenyl sulfide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. Instead of a rigid protocol, we present a framework of frequently asked questions and troubleshooting guides to empower you to optimize your specific chemical transformation. Our focus is on the critical parameter of temperature and its profound impact on reaction success.
This section addresses the fundamental principles governing the reactivity of Trichloromethyl 4-nitrophenyl sulfide and the pivotal role of temperature.
Q1: What are the key reactive sites of Trichloromethyl 4-nitrophenyl sulfide and how do they influence its cleavage?
Answer: Trichloromethyl 4-nitrophenyl sulfide, with the chemical formula C₇H₄Cl₃NO₂S, is a molecule with distinct reactive centers.[1] Understanding its structure is key to predicting its behavior.
The Sulfide Bridge: The sulfur atom is flanked by two electron-withdrawing groups: the 4-nitrophenyl group and the trichloromethyl group. This electronic pull makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the initiating step for most cleavage reactions.
The Trichloromethyl Group (-CCl₃): This group is a potential leaving group. The stability of the trichloromethyl anion or radical intermediates can influence the reaction pathway. Thermal stress can sometimes lead to the elimination of this group or homolytic cleavage of the S-CCl₃ bond.[2]
The 4-Nitrophenyl Group: This is a strong electron-withdrawing group that activates the sulfide bond. It is also a potential leaving group in nucleophilic aromatic substitution-type reactions, although cleavage of the S-CCl₃ bond is often kinetically favored depending on the nucleophile and conditions.
Below is a diagram illustrating the primary sites of reactivity.
Caption: Key reactive sites on Trichloromethyl 4-nitrophenyl sulfide.
Q2: Why is temperature the most critical parameter to control during cleavage reactions?
Answer: Temperature acts as a double-edged sword in the cleavage of this sulfide. Its optimization is a classic trade-off between reaction kinetics and chemical stability.
Kinetics (The "Go" Factor): Like most chemical reactions, the rate of cleavage is temperature-dependent, as described by the Arrhenius equation. Insufficient temperature will result in sluggish or incomplete reactions as the system lacks the necessary activation energy.
Selectivity & Stability (The "Stop" Factor): Excessive heat can be detrimental. Trichloromethyl 4-nitrophenyl sulfide and related structures can undergo thermal decomposition, leading to a complex mixture of byproducts.[3][4] High temperatures can open up alternative, undesired reaction pathways that compete with the desired cleavage, reducing both yield and purity. Studies on related organosulfur compounds show that different reaction pathways can dominate at different temperatures, fundamentally changing the product distribution.[5]
Q3: What are the expected products of a typical nucleophilic cleavage, and what side reactions should I be aware of?
Answer: The products depend entirely on which bond is cleaved (S-CCl₃ or S-Aryl) and the nature of the nucleophile used.
Expected Products: If a nucleophile (Nu⁻) attacks the sulfur and displaces the trichloromethyl group, you would expect to form a 4-nitrophenyl sulfide derivative (4-NO₂-Ph-S-Nu) and a CCl₃⁻-related byproduct. If the 4-nitrophenyl group is displaced, you would form a trichloromethyl sulfide (Cl₃C-S-Nu) and a 4-nitrophenolate anion.
Common Side Reactions:
Over-oxidation: If using an oxidative cleavage protocol, the sulfide can be oxidized to sulfoxide or sulfone, which may be more resistant to cleavage.[6][7]
Pummerer-type Rearrangements: In the presence of certain activators, related sulfoxides can undergo rearrangements, which could be an undesired side pathway.[8][9]
Thermal Decomposition: As mentioned, high heat can cause fragmentation of the molecule, potentially leading to the formation of species like dibenzyl (if a benzyl-like solvent or reagent is present) or other radical-derived products.[3]
Section 2: Troubleshooting Guide for Temperature Optimization
This section is formatted to address specific problems you may encounter during your experiments.
Q: My reaction is very slow or has stalled, with significant starting material remaining. How should I adjust the temperature?
A: Insufficient thermal energy is the most probable cause.
Causality: The reaction has not overcome its activation energy barrier. This is common for sterically hindered substrates or when using a weak nucleophile.
Troubleshooting Steps:
Confirm Reagent Integrity: Before altering the temperature, ensure your nucleophile and solvents are pure and anhydrous (if required).
Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 10 °C). Allow the reaction to stir for a defined period (e.g., 1-2 hours) at each new temperature.
Monitor Progress: After each interval, take a small aliquot for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and the formation of the desired product.
Identify the Threshold: Note the temperature at which the reaction rate becomes acceptable. This is the lower bound for your optimization window.
Q: My reaction is fast, but my TLC plate is messy, and the final product purity is low. What is the role of temperature here?
A: Your reaction temperature is likely too high, promoting side reactions or decomposition.
Causality: The excess thermal energy is activating undesired reaction pathways that have higher activation energies than your primary reaction. Thermal decomposition of related nitro-aromatic or trichloromethyl-containing compounds is a known issue.[2][4]
Troubleshooting Steps:
Perform a Cooling Study: Start the reaction at a significantly lower temperature than your initial attempt (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This can often improve selectivity.
Screen a Lower Temperature Range: Set up parallel small-scale reactions at temperatures below your problematic one (e.g., if it failed at 80 °C, test 60 °C, 50 °C, and 40 °C).
Analyze Byproducts: If possible, use LC-MS to identify the mass of the major byproducts. This can provide valuable mechanistic clues. For example, the loss of HCl or Cl₂ fragments might suggest a decomposition pathway involving the trichloromethyl group.
Consider Reaction Time: At a slightly lower temperature, the desired reaction may still proceed to completion, just over a longer period. Sacrificing speed for purity is a common and acceptable optimization strategy.
Trichloromethyl 4-Nitrophenyl Sulfide vs. Conventional Trichloromethylating Reagents: A Comparative Guide
As a Senior Application Scientist in synthetic methodology, I frequently evaluate the strategic selection of reagents for late-stage functionalization. The introduction of a trichloromethyl (-CCl3) group is a critical tr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in synthetic methodology, I frequently evaluate the strategic selection of reagents for late-stage functionalization. The introduction of a trichloromethyl (-CCl3) group is a critical transformation in drug development, serving as a lipophilic structural motif, a metabolic blocking group, or a versatile precursor to trifluoromethyl (-CF3) and carboxylic acid functionalities.
While classical reagents like chloroform (CHCl3) and sodium trichloroacetate (NaTCA) dominate routine synthesis, specialized reagents such as Trichloromethyl 4-nitrophenyl sulfide (TCM-NPS) [1] offer distinct mechanistic advantages, particularly in radical-mediated pathways[2]. This guide objectively compares TCM-NPS against standard alternatives, providing mechanistic rationales, comparative data, and validated experimental protocols to guide your synthetic strategy.
Mechanistic Framework: Radical vs. Nucleophilic Activation
The utility of a trichloromethylating reagent is dictated by its activation mode. TCM-NPS (CAS: 713-66-6) is uniquely designed for single-electron transfer (SET) processes. The strong electron-withdrawing nature of the 4-nitrophenyl moiety significantly lowers the reduction potential of the C-S bond. Upon exposure to a photoredox catalyst or a chemical reductant, TCM-NPS undergoes rapid mesolytic cleavage to generate the highly reactive electrophilic trichloromethyl radical (•CCl3) and a stable 4-nitrothiophenolate leaving group[2].
Conversely, conventional reagents like NaTCA operate via heterolytic pathways. NaTCA undergoes thermal decarboxylation in polar aprotic solvents (e.g., DMSO) to generate the nucleophilic ⁻CCl3 anion[3]. This anion is in equilibrium with dichlorocarbene (:CCl2) and chloride, which can complicate reactions with sensitive substrates if not carefully controlled.
Mechanistic divergence of TCM-NPS (radical) vs. NaTCA (nucleophilic) trichloromethylation.
Comparative Performance Data
Selecting the optimal reagent requires balancing reactivity, atom economy, and functional group tolerance. The table below summarizes the performance metrics of TCM-NPS against three standard alternatives.
Good (Requires proton source for electron-poor substrates)
TMS-CCl3
Fluoride-induced
⁻CCl3 (Anion)
TMS-F
High (Liquid)
High (Operates at sub-ambient to RT)
CHCl3 / Base
Deprotonation
⁻CCl3 / :CCl2
H2O, Halide salts
High (Liquid)
Low (Strong base degrades sensitive groups)
Data Interpretation: While TMS-CCl3 and NaTCA are excellent for nucleophilic additions to carbonyls, TCM-NPS excels in C-H functionalization and alkene addition where radical intermediates are required[2]. Furthermore, TCM-NPS is a stable solid[1], avoiding the volatility and handling issues associated with chloroform.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why specific conditions are employed.
Protocol A: Radical Trichloromethylation using TCM-NPS (Photoredox Pathway)
Objective: Anti-Markovnikov addition of a trichloromethyl group to unactivated alkenes.
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene, TCM-NPS, fac-Ir(ppy)3, and K2CO3.
Causality: K2CO3 is included to act as an acid scavenger. The mesolytic cleavage of TCM-NPS generates 4-nitrothiophenolate; neutralizing any adventitious protons prevents side reactions and catalyst poisoning.
Solvent Addition & Degassing: Add anhydrous MeCN (0.1 M relative to the alkene). Degas the mixture via three freeze-pump-thaw cycles.
Causality: Oxygen is a potent triplet quencher and radical scavenger. Strict anaerobic conditions are mandatory to ensure the excited state fac-Ir(ppy)3* efficiently reduces the TCM-NPS[2].
Irradiation: Backfill the tube with Argon and irradiate using 450 nm blue LEDs at room temperature for 12–16 hours.
Workup: Dilute the mixture with diethyl ether, wash with saturated aqueous NaHCO3 and brine. Dry over MgSO4, concentrate, and purify via flash chromatography.
Protocol B: Decarboxylative Trichloromethylation using NaTCA
Objective: Nucleophilic addition to electron-poor aromatic aldehydes to form 2,2,2-trichloromethylcarbinols[3].
Materials:
Electron-poor aromatic aldehyde (1.0 equiv)
Sodium trichloroacetate (NaTCA) (1.5 equiv)
Malonic acid (1.0 equiv)
Solvent: Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
Reagent Mixing: In a 50 mL round-bottomed flask, dissolve the aldehyde, NaTCA, and malonic acid in DMSO (10 mL per mmol of substrate).
Causality: DMSO is critical as a polar aprotic solvent; it solvates the sodium cation, leaving the trichloroacetate anion naked and highly susceptible to thermal decarboxylation at room temperature[3].
Reaction Execution: Stir the mixture at room temperature for 40–60 minutes.
Causality: For electron-poor aldehydes, the addition of the ⁻CCl3 anion is reversible. Malonic acid acts as a mild, perfectly tuned proton source that rapidly protonates the intermediate alkoxide, driving the equilibrium forward without inducing acid-catalyzed side reactions[3].
Quenching: Add aqueous sodium bisulfate (40 w/w %, 30 mL) and stir for an additional 30 minutes.
Causality: The acidic quench neutralizes any remaining basic species and ensures the complete protonation of the carbinol product for efficient extraction.
Extraction: Extract with toluene, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
References
Jensen, A. B., & Lindhardt, A. T. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1174-1183. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene. Retrieved from [Link]
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Nature Reviews Chemistry, 1(7), 0052. [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Trichloromethyl 4-nitrophenyl sulfide
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Trichloromethyl 4-nitrophenyl sulfide. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Trichloromethyl 4-nitrophenyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with structurally related analogs, and a robust experimental protocol for acquiring high-quality NMR data. Our approach is grounded in fundamental principles of NMR spectroscopy, providing not just data, but a framework for understanding the structure-spectra relationship of this and similar molecules.
Introduction: The Significance of Trichloromethyl 4-nitrophenyl sulfide and its Spectroscopic Characterization
Trichloromethyl 4-nitrophenyl sulfide, with the chemical structure C₇H₄Cl₃NO₂S, is a compound of interest in various chemical research domains. The presence of a nitro group, a thioether linkage, and a trichloromethyl group on a benzene ring gives rise to a unique electronic environment, making NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H and ¹³C NMR spectra is crucial for confirming its identity in synthesis and for its application in further chemical transformations.
This guide will delve into the detailed analysis of its NMR spectra and provide a comparative study with two closely related analogs: 4-nitrophenyl methyl sulfide and 4-nitrobenzenethiol. This comparison will highlight the significant influence of the sulfur substituent on the chemical shifts of the aromatic protons and carbons, offering valuable insights for spectral interpretation of similar compounds.
Comparative ¹H and ¹³C NMR Spectral Analysis
The electronic effects of the substituent at the sulfur atom (-CCl₃, -CH₃, and -H) profoundly influence the chemical shifts of the aromatic protons and carbons in these 4-nitrophenyl sulfide derivatives. The nitro group at the para position acts as a strong electron-withdrawing group, significantly deshielding the aromatic protons and carbons.[1][2]
The ¹H NMR spectrum of Trichloromethyl 4-nitrophenyl sulfide is expected to show a characteristic AA'BB' system for the para-substituted aromatic ring. The protons ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. The trichloromethylthio (-SCCl₃) group, also being electron-withdrawing, will further contribute to the deshielding of the aromatic protons.
The ¹³C NMR spectrum will display signals for the four unique aromatic carbons and one for the trichloromethyl carbon. The carbon attached to the nitro group (C-4) and the carbon attached to the sulfur (C-1) will be the most deshielded among the aromatic carbons.
Comparative Analysis with Analogs
To understand the specific influence of the trichloromethylthio group, a comparison with 4-nitrophenyl methyl sulfide (-SCH₃) and 4-nitrobenzenethiol (-SH) is highly instructive. The methyl group in 4-nitrophenyl methyl sulfide is electron-donating compared to the highly electron-withdrawing trichloromethyl group. The thiol proton in 4-nitrobenzenethiol provides an additional signal and has a less pronounced electronic effect on the aromatic ring compared to the -SCCl₃ group.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
Compound
C-1 (-S-) (ppm)
C-2, C-6 (ppm)
C-3, C-5 (ppm)
C-4 (-NO₂) (ppm)
Other Carbons (ppm)
Trichloromethyl 4-nitrophenyl sulfide
~135
~125
~130
~148
~95 (-CCl₃)
4-Nitrophenyl methyl sulfide
~145
~124
~126
~146
~15 (-CH₃)
4-Nitrobenzenethiol
~147
~124
~126
~145
-
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The data for Trichloromethyl 4-nitrophenyl sulfide and its analogs are sourced from public databases and spectral predictions.[4][5]
The significantly downfield shift of the protons and the upfield shift of the C-1 carbon in Trichloromethyl 4-nitrophenyl sulfide compared to its analogs can be attributed to the strong inductive electron-withdrawing effect of the three chlorine atoms in the -SCCl₃ group.
Experimental Protocol for High-Resolution NMR Spectroscopy
Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the ¹H and ¹³C NMR analysis of Trichloromethyl 4-nitrophenyl sulfide and similar small organic molecules.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous signals.[6]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time (aq): 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest.
Number of Scans (ns): 8-16 scans for a moderately concentrated sample.
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
¹³C NMR Acquisition:
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
Acquisition Time (aq): 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay is often necessary.
Number of Scans (ns): 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.
Data Processing
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Integration: Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the complete ¹H and ¹³C NMR spectral analysis of a substituted aromatic compound like Trichloromethyl 4-nitrophenyl sulfide.
HPLC Method Validation for Trichloromethyl 4-Nitrophenyl Sulfide Purity: A Comparative Guide (Core-Shell vs. Fully Porous Particles)
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) is a highly specialized nitroaromatic t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) is a highly specialized nitroaromatic thioether utilized as a critical intermediate in advanced chemical synthesis and pharmaceutical discovery[1]. Due to its highly lipophilic nature and halogenated structure, ensuring the absolute purity of this compound is paramount; trace impurities can cascade into significant downstream synthetic failures or alter pharmacological toxicity profiles.
To establish a trustworthy purity assay, analytical procedures must be rigorously validated according to the ICH Q2(R2) guidelines. This framework mandates a lifecycle approach to method development, requiring empirical proof of specificity, linearity, accuracy, precision, and robustness to demonstrate that the procedure is definitively fit for its intended purpose[2][3].
This guide objectively compares the performance of a modern Superficially Porous Particle (SPP / Core-Shell) HPLC method against a traditional Fully Porous Particle (FPP) method for the purity analysis of Trichloromethyl 4-nitrophenyl sulfide, providing actionable, step-by-step protocols and comparative validation data.
The Mechanistic Rationale: Core-Shell vs. Fully Porous Technology
Historically, HPLC purity methods relied on Fully Porous Particles (FPP), typically 5.0 µm in diameter. While reliable, these particles suffer from deep diffusion paths. As the highly lipophilic Trichloromethyl 4-nitrophenyl sulfide molecules travel through the column, they diffuse deep into the pores of the silica, leading to prolonged mass transfer times and subsequent peak broadening[4][5].
Modern laboratories are transitioning to Core-Shell (SPP) columns. These particles feature a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous silica shell (e.g., 0.5 µm), resulting in a total particle size of 2.7 µm[6][7].
The Causality of Performance: The solid core physically restricts the diffusion depth of the analyte. By minimizing the intra-particle void volume, the resistance to mass transfer (the C-term in the Van Deemter equation) is drastically reduced[8][9]. This allows the 2.7 µm core-shell column to deliver theoretical plate counts and peak sharpness comparable to sub-2 µm FPPs, but at a significantly lower backpressure, thereby preserving standard HPLC pump hardware[7][8].
Caption: Mass transfer kinetics: Core-shell vs. Fully porous particles.
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The analytical run is gated by a System Suitability Test (SST); sample analysis cannot proceed unless the system proves its chromatographic fitness.
Chromatographic Conditions
Because Trichloromethyl 4-nitrophenyl sulfide is highly lipophilic, a strong organic mobile phase is required to elute the compound efficiently without excessive retention[1][10]. Furthermore, the strong nitroaromatic chromophore allows for highly sensitive UV detection.
Mobile Phase: 65% Acetonitrile : 35% Ultrapure Water (Isocratic)[10]
Flow Rate: 1.0 mL/min
Column Oven Temperature: 40°C
Detection: UV at 254 nm
Injection Volume: 5.0 µL
Column Selection for Comparison
Method A (Modern): Core-Shell C18, 150 x 4.6 mm, 2.7 µm[7][9]
Method B (Traditional): Fully Porous C18, 150 x 4.6 mm, 5.0 µm[4][5]
Step-by-Step Workflow
Mobile Phase Preparation: Filter the 65:35 Acetonitrile/Water mixture through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes to prevent baseline noise.
Standard Preparation: Accurately weigh 10.0 mg of Trichloromethyl 4-nitrophenyl sulfide reference standard. Dissolve in 100 mL of mobile phase to yield a 100 µg/mL stock solution. Sonicate for 10 minutes.
System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times.
Self-Validation Criteria: The system is only deemed "fit for purpose" if the %RSD of the peak area is ≤ 2.0%, the Tailing Factor (
Tf
) is ≤ 1.5, and the Theoretical Plates (
N
) are ≥ 10,000 (for Method A).
Sample Analysis: Inject the synthesized sample batch in duplicate, bracketing the run with standard injections every 10 samples to verify continuous system stability.
ICH Q2(R2) Validation Protocol & Comparative Data
The revised ICH Q2(R2) guidelines emphasize that a validated quantitative analytical procedure must reliably detect changes in the quality attributes of the product[2][11]. We executed a full validation workflow comparing the Core-Shell and Fully Porous methods.
Caption: Sequential ICH Q2(R2) analytical method validation workflow.
Comparative Validation Results
The tighter sample bands produced by the Core-Shell column directly increase the signal-to-noise (S/N) ratio. As demonstrated in the data below, this causality results in a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ), which is critical for identifying trace impurities in Trichloromethyl 4-nitrophenyl sulfide[7][8].
ICH Q2(R2) Parameter
Method A: Core-Shell C18 (2.7 µm)
Method B: Fully Porous C18 (5.0 µm)
Performance Implication
Retention Time (
Rt
)
4.2 minutes
7.8 minutes
Core-shell reduces analysis time by ~46%, saving solvent[5][10].
Theoretical Plates (
N
)
> 22,000
~ 9,500
Superior efficiency and sharper peaks with SPP[4][8].
System Backpressure
~ 240 Bar
~ 110 Bar
SPP pressure is higher than 5µm FPP, but safely within standard 400 Bar HPLC limits[7][8].
Specificity (Resolution)
Baseline resolved from known impurities (
Rs
> 2.5)
Partial co-elution with closely related isomers (
Rs
< 1.5)
SPP ensures accurate integration of the main peak[4].
Linearity (
R2
)
0.9998 (Range: 1 - 150 µg/mL)
0.9991 (Range: 5 - 150 µg/mL)
Both meet ICH criteria, but SPP is linear at lower concentrations[11].
Precision (%RSD)
0.4% (n=6)
1.2% (n=6)
Enhanced mass transfer kinetics yield highly reproducible peak areas[9].
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
0.25 µg/mL / 0.80 µg/mL
SPP provides ~5x greater sensitivity for trace impurity profiling[8].
Conclusion & Recommendations
For the purity testing of Trichloromethyl 4-nitrophenyl sulfide, Method A (Core-Shell 2.7 µm) is the objectively superior analytical choice.
By leveraging the shallow diffusion paths of superficially porous particles, laboratories can achieve UHPLC-level resolution and sensitivity on standard HPLC instrumentation[8][9]. The core-shell method not only cuts analysis time nearly in half—driving laboratory throughput and sustainability—but its superior sensitivity (LOQ of 0.15 µg/mL) ensures that the method easily satisfies the rigorous safety and quality demands outlined by ICH Q2(R2)[2][11].
A Comparative Guide to the Mass Spectrometric Fragmentation of Trichloromethyl 4-nitrophenyl sulfide and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Complex Molecule Trichloromethyl 4-nitrophenyl sulfide (C₇H₄Cl₃NO₂S) is a molecule of interest in various chemic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Complex Molecule
Trichloromethyl 4-nitrophenyl sulfide (C₇H₄Cl₃NO₂S) is a molecule of interest in various chemical and pharmaceutical research areas.[1] Its structure, incorporating a nitroaromatic ring, a sulfide linkage, and a trichloromethyl group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification and characterization in complex matrices. This guide will elucidate the expected fragmentation pattern of this compound and compare the utility of mass spectrometry with other analytical techniques.
Deciphering the Fragmentation Pattern: A Mechanistic Approach
Electron ionization (EI) mass spectrometry is a powerful tool for structural elucidation through the analysis of fragmentation patterns. For organosulfur compounds, the sulfur atom, with its lone pair of electrons, often plays a significant role in directing fragmentation.[2][3] The presence of a nitro group and a trichloromethyl group further influences the fragmentation pathways.
While specific experimental fragmentation data for Trichloromethyl 4-nitrophenyl sulfide is limited, a probable fragmentation pathway can be predicted based on established principles of mass spectrometry and available data for similar structures.[3][4][5] The PubChem entry for this compound lists prominent ions at m/z 236, 119, and 117 from a GC-MS analysis.[1]
A plausible fragmentation pathway is initiated by the ionization of one of the lone pair electrons on the sulfur or oxygen atoms.[3] The molecular ion ([M]⁺˙) of Trichloromethyl 4-nitrophenyl sulfide has a molecular weight of approximately 271 g/mol (for the most abundant isotopes). The observed fragments can be rationalized as follows:
Formation of m/z 236: This fragment likely arises from the loss of a chlorine radical (•Cl) from the molecular ion.
Formation of m/z 119 and 117: These fragments are characteristic of the trichloromethyl cation ([CCl₃]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would lead to a cluster of peaks for this ion. The loss of the 4-nitrophenylthio radical would generate this stable cation.
Other Potential Fragments: Cleavage of the C-S bond can occur in two ways. Alpha-cleavage, a common fragmentation mode for sulfides, could lead to the formation of a 4-nitrophenylthiyl radical and the [CCl₃]⁺ cation.[4] Alternatively, cleavage could result in a 4-nitrophenyl cation (m/z 122) and a trichloromethylthio radical. The nitrophenyl moiety can also undergo fragmentation, such as the loss of NO₂ to form a fragment at m/z 108.
The following diagram illustrates the proposed primary fragmentation pathway:
Caption: Proposed electron ionization fragmentation pathway of Trichloromethyl 4-nitrophenyl sulfide.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization of Trichloromethyl 4-nitrophenyl sulfide. The choice of method depends on the analytical objective, sample matrix, and available instrumentation.
Technique
Principle
Advantages
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile and thermally stable compounds followed by mass analysis.
Provides both retention time and mass spectral data for high confidence identification. High sensitivity and resolution are achievable.
Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separates compounds in the liquid phase followed by mass analysis.
Applicable to a wider range of compounds, including non-volatile and thermally labile ones.[6] Various ionization techniques (e.g., ESI, APCI) can be used.
Matrix effects can be more pronounced than in GC-MS.
Gas Chromatography with Flame Photometric Detector (GC-FPD)
A selective detector for sulfur- and phosphorus-containing compounds.[7][8]
Highly selective for sulfur compounds, reducing interference from co-eluting non-sulfur compounds.
Provides no structural information beyond the retention time.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.
A robust and widely available technique.[9] Good for quantification if a chromophore is present.
Less selective than mass spectrometry; co-eluting impurities can interfere. Provides no structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information based on the magnetic properties of atomic nuclei.[2]
The definitive method for unambiguous structure elucidation.
Relatively low sensitivity compared to mass spectrometry. Requires a pure sample.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a general procedure for the analysis of Trichloromethyl 4-nitrophenyl sulfide by GC-MS.
1. Sample Preparation:
Dissolve a small amount of the solid standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Perform serial dilutions to obtain a working solution in the low µg/mL range.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
Injector: Split/splitless injector, operated in splitless mode at 250°C.
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Transfer Line: 280°C.
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
Inject 1 µL of the prepared sample.
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to Trichloromethyl 4-nitrophenyl sulfide.
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data if available.
The following diagram illustrates the experimental workflow:
Caption: General experimental workflow for GC-MS analysis.
Conclusion: An Integrated Approach to Analysis
The structural elucidation and quantification of Trichloromethyl 4-nitrophenyl sulfide require a comprehensive analytical strategy. Mass spectrometry, particularly GC-MS, offers a powerful combination of separation and identification capabilities, providing detailed structural information through the analysis of its fragmentation pattern. The proposed fragmentation pathway, centered around the cleavage of the C-S and C-Cl bonds, provides a solid basis for the interpretation of experimental data.
For applications where structural confirmation is not the primary objective, or for samples in complex matrices, alternative techniques such as GC-FPD or HPLC-UV can offer selective and robust quantification. Ultimately, the choice of analytical method should be guided by the specific research question, the required sensitivity and selectivity, and the available instrumentation. This guide provides the foundational knowledge for researchers to make informed decisions in their analytical endeavors involving this and similar complex molecules.
References
Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]
A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. PubMed. [Link]
A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. ResearchGate. [Link]
Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. [Link]
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]
Regular Article. Analytical and Bioanalytical Chemistry Research.
Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. [Link]
Benchmarking Trichloromethyl 4-Nitrophenyl Sulfide in Radical Substitution: A Comparative Application Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide As drug development and materials science increasingly rely on late-stage functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Application & Comparison Guide
As drug development and materials science increasingly rely on late-stage functionalization, the precise installation of trichloromethyl (
−CCl3
) and trichloromethylthio (
−SCCl3
) groups has become a critical synthetic objective. The
−CCl3
moiety serves as a versatile bioisostere and a synthetic handle for subsequent hydrolysis to carboxylic acids or conversion to trifluoromethyl (
−CF3
) groups.
This guide provides an objective, data-driven benchmark of against traditional radical precursors. By examining the causality behind its reactivity and providing self-validating experimental protocols, this document serves as a definitive resource for implementing this reagent in visible-light photoredox catalysis.
The selection of a radical precursor is dictated by its bond dissociation energy (BDE), redox potential, and the stability of its leaving group. Traditional reagents like bromotrichloromethane (
BrCCl3
) are highly volatile and toxic, while trichloromethanesulfonyl chloride (
CCl3SO2Cl
) is corrosive and moisture-sensitive.
Trichloromethyl 4-nitrophenyl sulfide (CAS 713-66-6) circumvents these issues as a bench-stable solid. Its superior performance in single-electron transfer (SET) reactions is governed by the strong electron-withdrawing nature of the para-nitro group.
The Causality of Reactivity:
The nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur-carbon bond. When exposed to an excited-state photocatalyst (e.g.,
∗Ru(bpy)32+
), the sulfide readily accepts an electron. The resulting radical anion undergoes rapid mesolytic cleavage, driven by the thermodynamic stability of the 4-nitrothiophenolate anion, to cleanly liberate the highly electrophilic
⋅CCl3
radical[1]. This controlled fragmentation prevents unwanted side reactions, such as premature hydrogen atom transfer (HAT) that plagues other halogenated solvents and precursors[2].
Photoredox catalytic cycle illustrating the SET-driven fragmentation of Trichloromethyl 4-nitrophenyl sulfide.
Benchmark Comparison of Trichloromethylating Agents
To objectively evaluate performance, Trichloromethyl 4-nitrophenyl sulfide was benchmarked against three industry-standard alternatives. The data below reflects standardized addition to 1-octene under optimized photoredox conditions.
*Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.
Data Synthesis: While N-Trichloromethylthiosaccharin provides marginally higher yields for direct trichloromethylthiolation of N-heterocycles[3], Trichloromethyl 4-nitrophenyl sulfide excels specifically in generating the naked
⋅CCl3
radical for alkene functionalization. Its byproduct, 4-nitrothiophenol, is easily removed via basic aqueous workup, unlike the problematic saccharin derivatives which often co-elute during chromatography.
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The following methodology integrates internal controls and quantitative tracking to ensure reproducibility and mechanistic transparency.
Protocol A: Photoredox-Catalyzed Radical Trichloromethylation of Alkenes
Objective: High-yielding installation of a
−CCl3
group across a terminal alkene.
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Trichloromethyl 4-nitrophenyl sulfide (1.2 mmol, 1.2 equiv),
Ru(bpy)3Cl2⋅6H2O
(0.02 mmol, 2 mol%), and the internal standard 1,3,5-trimethoxybenzene (0.33 mmol).
Solvent & Substrate Addition: Add 4.0 mL of anhydrous, degassed acetonitrile (
CH3CN
). Inject the alkene substrate (1.0 mmol, 1.0 equiv) via microsyringe.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly exclude molecular oxygen, which rapidly quenches excited-state photocatalysts[1]. Backfill with Argon.
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 12 hours. A fan must be used to maintain ambient temperature and prevent thermal background reactions.
Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with 1M NaOH (3 × 10 mL) to selectively deprotonate and remove the 4-nitrothiophenol byproduct.
Quantification: Concentrate the organic layer and analyze the crude mixture via
1H
NMR to determine the precise yield against the internal standard before column chromatography.
To definitively prove that the reaction proceeds via a radical intermediate rather than an electrophilic pathway, a radical scavenger control must be executed[4].
Execution: Replicate Protocol A, but add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (2.0 mmol, 2.0 equiv) prior to degassing.
Analysis: Upon irradiation, the characteristic deep red color of the Ru(II) complex will persist, but product formation will be entirely suppressed.
Validation: GC-MS analysis of the crude mixture will reveal the mass of the TEMPO-
CCl3
adduct (
m/z
275), confirming the generation and subsequent trapping of the trichloromethyl radical[4].
Trichloromethyl 4-nitrophenyl sulfide stands as a highly efficient, bench-stable alternative to traditional volatile halogenated reagents in radical substitution chemistry. By leveraging the electron-withdrawing capabilities of the nitro group, chemists can achieve controlled, single-electron fragmentation under mild photoredox conditions. When coupled with self-validating protocols like qNMR tracking and TEMPO trapping, this reagent ensures high-fidelity, reproducible late-stage functionalization for complex molecule synthesis.
Professional Laboratory Disposal Guide: Trichloromethyl 4-Nitrophenyl Sulfide In pharmaceutical research and chemical development, the management of complex organic waste requires a rigorous, scientifically grounded appr...
Author: BenchChem Technical Support Team. Date: April 2026
Professional Laboratory Disposal Guide: Trichloromethyl 4-Nitrophenyl Sulfide
In pharmaceutical research and chemical development, the management of complex organic waste requires a rigorous, scientifically grounded approach to ensure environmental compliance and laboratory safety. Trichloromethyl 4-nitrophenyl sulfide (CAS: 713-66-6) presents a unique disposal profile due to the convergence of three distinct functional groups: a halogenated moiety (trichloromethyl), a thioether linkage, and a nitroaromatic ring[1].
This guide outlines the standard operating procedures (SOPs) for the safe segregation, containment, and institutional disposal of this compound, emphasizing the physicochemical rationale behind each safety protocol.
Physicochemical Hazard Profile
Understanding the molecular structure is critical for predicting waste stream incompatibilities and determining the ultimate destruction method. The presence of chlorine, sulfur, and nitrogen dictates that this compound cannot be disposed of via standard non-halogenated streams.
Must be segregated from non-halogenated solvents to prevent toxic emissions and reduce disposal costs.
Combustion Byproducts
HCl, SOx, NOx, CO, CO2
Requires specialized high-temperature incineration equipped with alkaline flue-gas scrubbers.
| Incompatibilities | Strong oxidizers, strong bases, reducing agents | The nitro group can be energetically reactive; the trichloromethyl group is susceptible to hydrolysis under strongly alkaline conditions. |
Standard Operating Procedure (SOP): Waste Handling and Disposal
Laboratory personnel must never attempt to neutralize, chemically alter, or drain-dispose of trichloromethyl 4-nitrophenyl sulfide. The only acceptable method of disposal in a professional setting is collection and transfer to a licensed hazardous waste facility for high-temperature incineration.
Phase 1: Source Segregation
Action: Deposit all liquid solutions, rinsates, and solid residues containing this compound strictly into designated Halogenated Organic Waste containers.
Causality: Mixing halogenated waste (containing C-Cl bonds) with non-halogenated waste can lead to highly exothermic reactions if incompatible chemicals are present. Furthermore, commercial incinerators process halogenated streams differently, utilizing specialized scrubbers to neutralize the hydrochloric acid (HCl) gas generated during combustion.
Critical Warning: Do not mix with strong alkali metals or concentrated bases, as polyhalogenated compounds can form shock-sensitive or explosive mixtures under specific conditions.
Phase 2: Primary Containment
Action: Use chemically compatible primary receptacles. High-Density Polyethylene (HDPE) jerricans or amber glass bottles are the industry standard for halogenated organic waste.
Causality: HDPE provides excellent chemical resistance to most organic sulfides and halogenated compounds, preventing leaching or structural degradation of the container.
Protocol: Ensure the container is kept sealed at all times unless actively adding waste. Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.
Phase 3: Labeling and Tracking
Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.
Causality: Unidentified chemical waste ("unknowns") poses severe risks to Environmental Health and Safety (EHS) personnel and requires costly analytical testing before disposal.
Protocol: The label must explicitly list "Trichloromethyl 4-nitrophenyl sulfide" alongside any solvents used (e.g., "Dichloromethane 90%, Trichloromethyl 4-nitrophenyl sulfide 10%"). Check the boxes for "Toxic" and "Halogenated."
Phase 4: Institutional Transfer and Final Destruction
Action: Coordinate with your institution's EHS department for the pickup and transfer of the waste.
Causality: Final destruction must occur via EPA-compliant (or equivalent local regulatory body) high-temperature incineration (typically >1000°C). This extreme temperature is required to fully cleave the strong C-Cl bonds and completely oxidize the nitro and thioether groups, preventing the formation of toxic dioxins or furans. The resulting acidic gases (HCl, SO2, NOx) are then neutralized in the facility's scrubber systems.
Waste Stream Workflow
The following diagram illustrates the validated lifecycle of trichloromethyl 4-nitrophenyl sulfide waste, from generation at the bench to final destruction.
Caption: Standardized institutional disposal workflow for halogenated, sulfur-containing organic waste.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene" PubChem, [Link]. Accessed 27 March 2026.
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. [Link]
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA RCRA Regulations, [Link]. Accessed 27 March 2026.
Personal protective equipment for handling Trichloromethyl 4-nitrophenyl sulfide
As a Senior Application Scientist, I understand that handling highly reactive synthetic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a deep, mechanistic understanding of...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling highly reactive synthetic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a deep, mechanistic understanding of the chemical’s behavior to design a fail-safe operational environment.
Trichloromethyl 4-nitrophenyl sulfide (CAS: ) is a potent electrophilic and oxidative agent utilized in drug development and agrochemical synthesis. This guide provides a comprehensive, causality-driven framework for its safe handling, ensuring that your laboratory operations remain both scientifically rigorous and uncompromisingly safe.
Mechanistic Toxicology: Understanding the Hazard Profile
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this specific compound is hazardous. Trichloromethyl 4-nitrophenyl sulfide presents a dual-threat toxicological profile driven by its two primary functional groups:
The Nitroaromatic Moiety: Upon systemic absorption (dermal or inhalation), nitroaromatics undergo hepatic enzymatic reduction. This generates reactive nitroso and hydroxylamine intermediates that oxidize hemoglobin into methemoglobin, severely impairing the blood's oxygen-carrying capacity and leading to tissue hypoxia.
The Trichloromethylthio Group (-SCCl₃): This highly electrophilic pharmacophore reacts rapidly with cellular thiols. In vivo, it causes rapid depletion of glutathione (GSH), leading to runaway oxidative stress, protein alkylation, and subsequent cytotoxicity. Furthermore, under acidic or thermal stress, this group can degrade to release highly toxic gases, including phosgene (
COCl2
), thiophosgene (
CSCl2
), and hydrogen chloride (
HCl
).
Fig 1: Dual-pathway toxicological mechanism of Trichloromethyl 4-nitrophenyl sulfide.
Personal Protective Equipment (PPE) Matrix
Standard "Level 1" laboratory PPE is insufficient for this compound. The lipophilic nature of the trichloromethylthio group allows it to permeate standard latex rapidly[1]. The following matrix outlines the mandatory PPE required to establish a self-validating physical barrier.
Hazard Category
Required PPE
Technical Specification
Mechanistic Justification
Ocular
Chemical Safety Goggles
ANSI Z87.1+ compliant, indirect venting.
Prevents fine crystalline dust from contacting ocular mucosa, avoiding severe irritation and rapid systemic absorption.
Dermal (Hands)
Double Gloves
Inner: 4-mil Nitrile.Outer: 8-mil Neoprene or Nitrile.
The lipophilic moiety readily permeates latex. Double-gloving provides a fail-safe barrier against transdermal absorption.
Protects against static-induced ignition during powder transfer and prevents powder accumulation on personal clothing.
Respiratory
N95/P100 Respirator
NIOSH-approved particulate filter.
Mitigates inhalation of aerosolized particulates which can cause rapid glutathione depletion in the respiratory tract.
Operational Workflow & Handling Protocol
To ensure absolute safety, every handling step must be a self-validating system —meaning the procedure inherently proves its own safety before you move to the next step.
Fig 2: Step-by-step operational workflow for safe chemical handling and disposal.
Step-by-Step Methodology: Closed-System Weighing and Transfer
Engineering Control Verification: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).
Causality: This specific velocity captures heavy organic dusts without creating turbulent eddies that could blow powder out of the sash and into the operator's breathing zone[2].
Static Mitigation: Discharge static electricity from spatulas and weigh boats using an anti-static ionizer (e.g., Zerostat gun).
Causality: Halogenated powders are highly prone to static cling; neutralizing the charge prevents aerosolization and erratic mass readings.
Tare and Seal: Place a clean, dry reaction vial with a PTFE-lined septum cap on the analytical balance. Tare the balance.
Transfer & Self-Validation: Inside the fume hood, transfer the calculated mass of Trichloromethyl 4-nitrophenyl sulfide into the vial. Cap the vial before removing it from the hood to re-weigh.
System Validation: If the mass is incorrect, return the closed vial to the hood before opening. This ensures zero powder exposure outside the engineered containment.
In-Situ Solubilization: Inject the reaction solvent (e.g., DMF, DCM) directly through the septum using a needle and syringe.
Causality: Dissolving the compound in a closed system eliminates the risk of inhaling chemical dust during subsequent transfers to the main reaction vessel.
Spill Response & Decontamination Plan
In the event of a spill, immediate and chemically logical action is required to prevent exposure and toxic gas generation.
Containment (Do Not Sweep): For solid spills, never use a brush, as this aerosolizes the dust. Gently cover the spill with damp, chemical-absorbent pads.
Chemical Neutralization: Wipe the contaminated area with a 5% sodium carbonate (
Na2CO3
) or dilute sodium hydroxide (
NaOH
) solution.
Causality: Alkaline solutions facilitate the rapid hydrolysis of the trichloromethylthio moiety, neutralizing its electrophilic reactivity and preventing it from acting as a biological alkylating agent.
Validation: Swab the area with a secondary solvent (e.g., ethanol) and perform a visual clearance of all residues. Dispose of all cleanup materials as hazardous waste.
Waste Disposal Logistics
Improper disposal of Trichloromethyl 4-nitrophenyl sulfide can lead to catastrophic reactions in the waste stream.
Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic/Sulfur Waste" carboy.
Incompatibility Warning:NEVER mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids.
Causality: Acidic or oxidative environments can trigger the degradation of the trichloromethylthio group, releasing highly lethal phosgene (
COCl2
) and nitrogen oxides (
NOx
)[2].
Solid Waste: Dispose of all contaminated PPE (gloves, bench paper, empty vials) in sealed, biohazard-style bags designated strictly for toxic solid chemical waste, adhering to institutional EHS guidelines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616760, 1-Nitro-4-[(trichloromethyl)thio]benzene. Retrieved from[Link]
NextSDS Chemical Database (2025). Chemical Substance Information: 4-NITROPHENYL TRICHLOROMETHYL SULFIDE (CAS: 713-66-6). Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment and Respiratory Protection Standards (29 CFR 1910.132 & 1910.134). Retrieved from [Link]